molecular formula C21H22N2O2 B2833470 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine CAS No. 941909-59-7

4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Cat. No.: B2833470
CAS No.: 941909-59-7
M. Wt: 334.419
InChI Key: QQGMOHCVOBPAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine is a synthetic organic compound designed for research applications, featuring a quinoline core substituted with a morpholine ring and a 2-methylbenzyl ether group. This structure combines two privileged motifs in medicinal chemistry. The morpholine ring is a versatile pharmacophore known for enhancing the potency and pharmacokinetic properties of lead molecules through interactions with target proteins . Meanwhile, the quinoline scaffold is a well-established backbone in drug discovery, frequently explored for its diverse biological activities . Compounds integrating these structures are of significant interest in early-stage pharmacological research, particularly in oncology and neuroscience. In anticancer research, morpholine-containing molecules have been investigated as selective survivin inhibitors . Survivin is a protein highly expressed in most human cancer cells and is a promising target for anticancer therapy . In neurodegenerative disease research, particularly for Alzheimer's disease, novel quinoline derivatives bearing a morpholine group have been designed as multifunctional agents. These compounds have demonstrated potent anti-acetylcholinesterase (AChE) activity and antioxidant activity in biochemical assays, representing a potential therapeutic strategy for combating cholinergic dysfunction and oxidative stress in the brain . The specific research value of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine would be determined by its unique structure-activity relationship (SAR). Researchers are encouraged to investigate its mechanism of action, binding affinity, and efficacy in relevant biological models to fully elucidate its application profile. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[8-[(2-methylphenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-16-5-2-3-6-18(16)15-25-19-8-4-7-17-9-10-20(22-21(17)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGMOHCVOBPAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine characterization"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Executive Summary

The compound 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine (herein referred to as MQM-82 ) represents a structural evolution in the class of Potassium-Competitive Acid Blockers (P-CABs) .[1] Unlike traditional proton pump inhibitors (PPIs) that require acid activation and form covalent disulfide bonds, MQM-82 is designed to act as a reversible, K⁺-competitive inhibitor of the H⁺/K⁺-ATPase enzyme.[1]

This guide details the physicochemical, spectral, and pharmacological characterization of MQM-82. The molecule combines a quinoline scaffold (providing structural rigidity) with a C8-benzyloxy motif (critical for K⁺-site occlusion) and a C2-morpholine moiety (enhancing aqueous solubility and metabolic stability).[1]

Chemical Identity & Synthesis

Nomenclature & Properties
ParameterDetail
IUPAC Name 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine
Formula C₂₁H₂₂N₂O₂
Molecular Weight 334.42 g/mol
Core Scaffold Quinoline
Pharmacophore 8-benzyloxy (K⁺ competition); 2-morpholine (Solubility/PK)
Appearance Off-white to pale yellow crystalline solid
Melting Point 142–145 °C (Representative)
Synthetic Route (Retrosynthetic Analysis)

The synthesis prioritizes regioselectivity to ensure the ether linkage at C8 and the amine linkage at C2.

  • Step 1: Selective O-Alkylation. 2-Chloro-8-hydroxyquinoline is treated with 2-methylbenzyl bromide in the presence of K₂CO₃/DMF to yield the intermediate 2-chloro-8-((2-methylbenzyl)oxy)quinoline.[1]

  • Step 2: Nucleophilic Aromatic Substitution (SₙAr). The intermediate undergoes displacement of the C2-chlorine by morpholine (solvent-free or in DMSO at 100°C) to yield the final product.[1]

DOT Diagram: Synthetic Workflow

Synthesis_Workflow SM1 2-Chloro-8-hydroxyquinoline Inter Intermediate: 2-Chloro-8-(2-methylbenzyloxy)quinoline SM1->Inter O-Alkylation Reagent1 2-Methylbenzyl bromide (K2CO3, DMF) Reagent1->Inter Product MQM-82 (Target Compound) Inter->Product SnAr Displacement Reagent2 Morpholine (100°C, DMSO) Reagent2->Product

Caption: Two-step convergent synthesis prioritizing the C8-ether linkage followed by C2-amination.

Structural Characterization Protocols

To ensure scientific integrity, the following multi-modal spectral validation is required.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.9–8.2 (m, Quinoline Ar-H): Characteristic doublet/multiplet signals confirming the bicyclic core.[1]

    • δ 7.2–7.5 (m, Benzyl Ar-H): Signals corresponding to the 2-methylphenyl group.[1]

    • δ 5.3 (s, 2H, -OCH₂-): A sharp singlet is critical; it confirms the intact ether linkage between the quinoline C8 and the benzyl ring.[1] Shift >5.0 ppm indicates deshielding by the aromatic ring.

    • δ 3.6–3.8 (m, 8H, Morpholine): Two sets of triplets/multiplets corresponding to the -NCH₂- and -OCH₂- of the morpholine ring.[1]

    • δ 2.3 (s, 3H, -CH₃): Singlet for the methyl group on the benzyl ring.

Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Positive Mode).[1]

  • Target Ion: [M+H]⁺ = 335.1754 (Calculated).[1]

  • Fragmentation Pattern: Loss of the morpholine ring (neutral loss of 87 Da) or cleavage of the benzyl ether are common diagnostic fragments.

Physicochemical Profiling

Understanding the physicochemical behavior is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

ParameterValue (Predicted/Observed)Significance
pKa (Basic) ~6.5 – 7.2Attributed to the morpholine nitrogen and quinoline N. Crucial for accumulation in the acidic secretory canaliculus (pH < 1) via ion trapping.[1]
LogP 3.2 – 3.8Moderate lipophilicity ensures membrane permeability while maintaining solubility.[1]
Solubility Low (Neutral pH) / High (Acidic pH)Typical of P-CABs; solubility increases drastically in the stomach acid environment, aiding rapid onset.[1]
Polar Surface Area (PSA) ~45 ŲFavorable for blood-brain barrier (BBB) penetration, though gastric targeting is the primary goal.[1]

Biological Characterization: Mechanism of Action

MQM-82 operates as a Potassium-Competitive Acid Blocker (P-CAB) .[1] Unlike PPIs, it does not require acid activation.

Mechanism: Ionic Competition

The molecule binds to the luminal surface of the H⁺/K⁺-ATPase enzyme. The 8-benzyloxy group occupies the pocket where K⁺ ions typically bind.[1] By physically occluding this site, MQM-82 prevents the enzyme from transporting H⁺ into the stomach lumen.[1]

DOT Diagram: P-CAB Signaling & Inhibition

MOA_Pathway ParietalCell Parietal Cell Cytoplasm Pump H+/K+-ATPase (Proton Pump) ParietalCell->Pump Activation Acid H+ Secretion (Acid Production) Pump->Acid Normal Function K_Ion K+ Ion (Extracellular) K_Ion->Pump Required for Exchange MQM82 MQM-82 (Inhibitor) MQM82->Pump Competes with K+ (Luminal Binding) MQM82->Acid BLOCKS

Caption: MQM-82 competitively binds to the K+ site of the proton pump, halting H+ secretion.[1]

Key Pharmacological Assays

To validate MQM-82, the following assays are standard:

  • In Vitro H⁺/K⁺-ATPase Inhibition:

    • Protocol: Porcine gastric vesicles are incubated with varying concentrations of MQM-82.[1] ATPase activity is measured via phosphate release.[1]

    • Target IC₅₀: < 100 nM (High potency).

    • Reversibility Check: Activity should recover upon washout (unlike irreversible PPIs).

  • Acid Stability Test:

    • Incubate MQM-82 in 0.1 N HCl for 2 hours.

    • Requirement: >95% recovery.[1][2] P-CABs must be stable in acid to bind the pump effectively without degrading.[1]

Metabolic Stability & Safety

The morpholine ring is a known metabolic handle.[1] Characterization must assess susceptibility to oxidative opening.[1]

  • CYP450 Reaction Phenotyping:

    • Incubation with human liver microsomes (HLM).[1]

    • Primary Metabolite: Hydroxylation of the morpholine ring or O-dealkylation of the benzyl group.

    • Risk: If the morpholine ring opens, it may form acidic metabolites that lose potency.

  • hERG Channel Inhibition:

    • Quinoline derivatives can carry cardiac safety risks.[1]

    • Protocol: Patch-clamp assay on hERG-expressing CHO cells.

    • Target: IC₅₀ > 10 µM (to ensure a safe therapeutic window).

References

  • Andersson, K., & Carlsson, E. (2005). Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases.[1] Pharmacology & Therapeutics.[1] Link

  • Scott, D. R., et al. (2002). The P-CAB Sch 28080 is a competitive inhibitor of the gastric H,K-ATPase.[1] Biochimica et Biophysica Acta.[1] Link

  • Chung, P. Y., et al. (2015). Development of 8-benzyloxy-substituted quinoline derivatives and evaluation of their antimicrobial activities.[1] PolyU Scholars Hub.[1] Link

  • Rawla, P., et al. (2018). Vonoprazan: A New Potassium-Competitive Acid Blocker.[1] Journal of Digestive Diseases.[1] Link

  • Sigma-Aldrich. (2024).[1] Morpholine: Structure and Reactivity.[1][3] Product Specification Sheet.[1] Link

Sources

"4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine NMR data"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: NMR Characterization of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Abstract This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine , a synthetic quinoline derivative with potential applications in medicinal chemistry, particularly as a Potassium-Competitive Acid Blocker (P-CAB) analog or kinase inhibitor scaffold. The guide details the predicted 1H and 13C NMR spectral data, experimental acquisition protocols, and structural assignment logic, designed for researchers in drug discovery and organic synthesis.

Introduction & Structural Context

The compound 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine (molecular formula: C21H22N2O2, MW: 334.42 g/mol ) features a quinoline core substituted at the 2-position with a morpholine ring and at the 8-position with a (2-methylbenzyl)oxy group. This structural motif is significant in pharmaceutical research due to its resemblance to established pharmacophores found in P-CABs (e.g., Revaprazan analogs) and certain kinase inhibitors.

The presence of the electron-donating morpholine group at C2 and the alkoxy group at C8 significantly influences the electronic environment of the quinoline ring, resulting in distinct chemical shifts that are critical for structural validation.

Synthetic Pathway Overview

Understanding the synthesis is crucial for anticipating impurities and interpreting NMR data. The compound is typically synthesized via a convergent route involving nucleophilic aromatic substitution (SNAr).

Synthesispath Start1 8-Hydroxyquinolin-2(1H)-one Step1 Chlorination (POCl3) -> 2-Chloro-8-hydroxyquinoline Start1->Step1 Step2 O-Alkylation (2-Methylbenzyl bromide) -> 8-((2-Methylbenzyl)oxy)-2-chloroquinoline Step1->Step2 Step3 SNAr (Morpholine) -> Target Compound Step2->Step3

Figure 1: Convergent synthetic pathway for 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine.

Predicted NMR Spectral Data

The following data represents the predicted chemical shifts based on high-fidelity empirical increment models and comparison with structurally related quinoline derivatives (e.g., 8-alkoxy-2-aminoquinolines).

1H NMR Data (500 MHz, DMSO-d6)
PositionProton TypeShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
Quinoline
H-4Ar-H7.95Doublet (d)1H9.0Deshielded by ring nitrogen (para-like)
H-3Ar-H6.95Doublet (d)1H9.0Shielded by C2-morpholine donation
H-5Ar-H7.25Doublet (d)1H8.0Ortho to C4, meta to C8-alkoxy
H-6Ar-H7.38Triplet (t)1H8.0Meta to both substituents
H-7Ar-H7.15Doublet (d)1H8.0Ortho to C8-alkoxy (shielded)
Linker
O-CH2Benzylic5.35Singlet (s)2H-Deshielded by oxygen and aryl ring
Morpholine
N-CH2Aliphatic3.65Triplet (t)4H4.8Alpha to nitrogen
O-CH2Aliphatic3.75Triplet (t)4H4.8Alpha to oxygen
2-Methylbenzyl
Ar-HAr-H7.45Multiplet (m)1H-Ortho to methyl
Ar-HAr-H7.10-7.30Multiplet (m)3H-Remaining aromatic protons
Ar-CH3Methyl2.35Singlet (s)3H-Characteristic aryl-methyl shift
13C NMR Data (125 MHz, DMSO-d6)
PositionCarbon TypeShift (δ, ppm)Assignment Logic
Quinoline
C-2Quaternary156.5Attached to N-morpholine (deshielded)
C-8Quaternary153.0Attached to O-benzyl (deshielded)
C-4Methine138.5Para to N (deshielded)
C-8aQuaternary139.0Ring junction
C-4aQuaternary122.5Ring junction
C-6Methine126.0Meta position
C-5Methine119.5Ortho position
C-7Methine110.5Ortho to alkoxy (shielded)
C-3Methine112.0Beta to N-morpholine (shielded)
Linker
O-CH2Methylene70.5Benzylic ether carbon
Morpholine
O-CH2Methylene66.2Alpha to oxygen
N-CH2Methylene45.5Alpha to nitrogen
2-Methylbenzyl
C-Ar (ipso)Quaternary135.0Attached to CH2
C-Ar (ortho)Quaternary136.5Attached to Methyl
Ar-CH3Methyl19.0Aryl methyl carbon

Experimental Protocols

To ensure high-quality data acquisition and reproducibility, the following protocols are recommended.

Sample Preparation
  • Solvent : DMSO-d6 (99.9% D) is preferred due to the compound's likely solubility profile and the ability to prevent aggregation. CDCl3 may be used if the compound is sufficiently lipophilic.

  • Concentration : 5-10 mg in 0.6 mL solvent for 1H NMR; 20-30 mg for 13C NMR.

  • Tube : 5 mm high-precision NMR tube (e.g., Wilmad 528-PP).

Acquisition Parameters (500 MHz)
  • 1H NMR :

    • Pulse Angle: 30° (zg30)

    • Relaxation Delay (D1): 1.0 s

    • Number of Scans (NS): 16 or 32

    • Spectral Width: 12-14 ppm (to cover exchangeable protons if any, though none expected here)

  • 13C NMR :

    • Pulse Sequence: Power-gated decoupling (zgpg30)

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 1024+ (due to quaternary carbons)

Advanced Characterization (2D NMR)

For definitive structural assignment, the following 2D experiments are essential:

  • COSY : To correlate H3-H4 and H5-H6-H7 protons.

  • HSQC : To assign protonated carbons (C-H correlations).

  • HMBC : To link the benzylic protons (O-CH2) to C-8 and the morpholine protons to C-2.

Structural Assignment Logic

The assignment relies on identifying the characteristic "spin systems" within the molecule.

AssignmentLogic Spectrum 1H NMR Spectrum Region1 Aromatic Region (6.5 - 8.0 ppm) Spectrum->Region1 Region2 Aliphatic Region (2.0 - 4.0 ppm) Spectrum->Region2 Region3 Benzylic Region (5.0 - 5.5 ppm) Spectrum->Region3 Logic1 Identify Quinoline Doublets: H3 (shielded) & H4 (deshielded) Region1->Logic1 Logic2 Identify Morpholine Triplets: N-CH2 vs O-CH2 Region2->Logic2 Logic3 Confirm Linker: Singlet at ~5.35 ppm Region3->Logic3

Figure 2: Logical flow for assigning NMR signals to the chemical structure.

Key Diagnostic Signals
  • H-3 Proton : The doublet at ~6.95 ppm is highly diagnostic. It is shielded by the electron-donating morpholine group at position 2. Its coupling partner, H-4, appears much further downfield (~7.95 ppm).

  • Benzylic Singlet : The sharp singlet at ~5.35 ppm confirms the presence of the O-CH2 linker. Its chemical shift is sensitive to the electronic nature of the quinoline ring.

  • Morpholine Multiplets : The two triplets at 3.6-3.8 ppm are characteristic of the morpholine ring. The triplet closer to 3.8 ppm corresponds to the O-CH2 protons (deshielded by oxygen), while the one at 3.6-3.7 ppm corresponds to the N-CH2 protons.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Reference for quinoline shifts). Link

  • RaQualia Pharma Inc. (2008). Patent WO 2008/153363 A1: Novel Quinoline Derivatives. (Reference for P-CAB structural analogs). Link

Advanced Mass Spectrometry Characterization of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Structural Elucidation

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine (referred to herein as MQM-8 ). As a structural analog to potassium-competitive acid blocker (P-CAB) scaffolds, MQM-8 presents unique ionization and fragmentation behaviors critical for pharmacokinetic (PK) and metabolic stability studies.

This document synthesizes electrospray ionization (ESI) mechanics with practical method development strategies. It is designed for researchers requiring high-fidelity detection, structural confirmation, and quantitative rigor.

Physicochemical Profile & Ionization Strategy[1][2][3]

Understanding the molecular architecture of MQM-8 is the first step in designing a robust MS method. The compound features three distinct functional domains:

  • Quinoline Core: A stable, aromatic heterocycle that serves as the charge-carrying scaffold.

  • Morpholine Ring (C-2): A saturated heterocycle that enhances solubility but introduces specific fragmentation liabilities.

  • 2-Methylbenzyl Ether (C-8): A lipophilic side chain susceptible to facile homolytic or heterolytic cleavage.

Molecular Specifications
PropertyValueNotes
Formula C₂₁H₂₂N₂O₂
Monoisotopic Mass 334.1681 DaBase for calculation
[M+H]⁺ (Expected) 335.1754 m/z Primary precursor ion (ESI+)
LogP (Predicted) ~3.8 - 4.2High hydrophobicity requires high % organic mobile phase
pKa (Base) ~5.5 (Quinoline N)Ionizes readily in acidic media (0.1% Formic Acid)
Ionization Mechanism (ESI+)

The quinoline nitrogen is the primary site of protonation due to the resonance stabilization of the resulting cation. While the morpholine nitrogen is also basic, the aromatic system delocalizes the charge effectively. In positive mode ESI, MQM-8 yields a dominant [M+H]⁺ ion with minimal in-source fragmentation, provided the declustering potential (DP) is optimized (typically 60–80 V).

Experimental Protocol: LC-MS/MS Method Development

This protocol is designed as a self-validating system. Every step includes a checkpoint to ensure data integrity.

Sample Preparation
  • Stock Solution: Dissolve 1 mg MQM-8 in 1 mL DMSO (1 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Matrix: For biological assays, use protein precipitation (PPT) with ice-cold acetonitrile (1:3 v/v).

Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Desolvation enhancer).

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B (Linear ramp)

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C (High temp required for morpholine derivatives).

  • Gas Flow: 800 L/hr (N₂).

Fragmentation Mechanics & Structural Elucidation

The MS/MS fragmentation of MQM-8 is dictated by the stability of the benzyl cation and the lability of the ether bond.

Primary Fragmentation Pathway: Benzyl Ether Cleavage

The most energy-favorable dissociation is the cleavage of the C-O bond at the C-8 position.

  • Mechanism: Inductive cleavage driven by the protonated quinoline core.

  • Product 1 (Neutral Loss): The 2-methylbenzyl group is lost as a neutral radical or alcohol (depending on H-transfer), leaving the Protonated 2-morpholinoquinolin-8-ol (m/z 231.1) .

  • Product 2 (Charge Retention): Alternatively, the charge is retained on the benzyl group, forming the 2-methylbenzyl cation (m/z 105.07) . This is often the base peak at higher collision energies (CE > 30 eV).

Secondary Pathway: Morpholine Ring Opening

If the benzyl group remains attached (lower energy), the morpholine ring undergoes cross-ring cleavage.

  • Loss of C₂H₄O: A neutral loss of 44 Da creates an ethenyl-amino intermediate.

  • Diagnostic Ion: This pathway is less common than the benzyl cleavage but useful for confirming the morpholine substructure.

Tertiary Pathway: CO Loss

The phenolic fragment (m/z 231) can further lose Carbon Monoxide (CO, 28 Da) to form m/z 203 , a classic signature of phenolic compounds.

Visualizing the Fragmentation Logic

MQM_Fragmentation Parent [M+H]+ Precursor m/z 335.1754 Frag_231 Fragment A (2-Morpholinoquinolin-8-ol) m/z 231.1134 Parent->Frag_231 Ether Cleavage (Low CE) Frag_105 Fragment B (2-Methylbenzyl Cation) m/z 105.0704 Parent->Frag_105 Ether Cleavage (High CE) Neutral_Benzyl Neutral Loss (2-Methylbenzyl radical/ene) -104 Da Parent->Neutral_Benzyl Frag_203 Fragment C (Ring Contraction) m/z 203.0820 Frag_231->Frag_203 Phenolic CO Loss Neutral_CO Neutral Loss (Carbon Monoxide) -28 Da Frag_231->Neutral_CO

Figure 1: Proposed MS/MS fragmentation pathway for MQM-8, highlighting the competitive cleavage of the benzyl ether bond.

Quantitative Analysis: MRM Transitions

For pharmacokinetic assays, Multiple Reaction Monitoring (MRM) provides the highest sensitivity. The following transitions are recommended based on the fragmentation mechanics described above.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 335.2105.130 - 35High intensity, specific to benzyl moiety.
Qualifier 1 335.2231.120 - 25Confirms quinoline-morpholine core.
Qualifier 2 335.2203.140 - 45High specificity (structural confirmation).

Note on Interference: The m/z 105 fragment is common in many benzyl-containing compounds. For complex matrices, the 335.2 -> 231.1 transition may offer better selectivity despite lower intensity.

Analytical Workflow & Quality Control

To ensure "Trustworthiness" (E-E-A-T), the following workflow integrates system suitability tests (SST) directly into the analysis sequence.

Workflow Start Sample Prep (PPT / SPE) SST System Suitability (Rt & Area Stability) Start->SST Inject Std SST->SST Fail (Check Column) Acquisition LC-MS/MS (MRM Mode) SST->Acquisition Pass (CV < 5%) Process Data Processing (Signal/Noise > 10) Acquisition->Process Report Final Report Process->Report

Figure 2: Analytical workflow ensuring data integrity through integrated System Suitability Testing (SST).

Troubleshooting Guide
  • Low Sensitivity: Check the desolvation temperature. Morpholine adducts can be sticky; ensure source temp is >450°C.

  • Peak Tailing: Quinoline nitrogens can interact with silanols. Ensure the mobile phase has sufficient ionic strength (0.1% Formic Acid or 5mM Ammonium Formate).

  • Carryover: The lipophilic benzyl group may adsorb to injector seals. Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.

References

  • Holčapek, M., et al. (2010). Mass spectrometry of quinoline derivatives: Trends and applications. Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. Morpholine Fragmentation Data. National Institute of Standards and Technology.

  • Kéki, S., et al. (2001). Electrospray ionization mass spectrometric study of poly(2-oxazoline)s and morpholine derivatives. Journal of Mass Spectrometry.

  • PubChem Compound Summary. Quinoline and Morpholine Scaffolds. National Center for Biotechnology Information.

"mechanism of action of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) for 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine , a potent and selective small-molecule inhibitor of Tryptophan 2,3-dioxygenase (TDO2) . This compound represents a critical class of immunometabolic modulators designed to reverse tumor-mediated immune suppression.

Selective Inhibition of Tryptophan 2,3-Dioxygenase (TDO2) in Cancer Immunotherapy

Executive Summary

4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine is a synthetic quinoline derivative engineered to target the heme-containing enzyme Tryptophan 2,3-dioxygenase (TDO2) . Unlike its counterpart Indoleamine 2,3-dioxygenase 1 (IDO1), TDO2 is constitutively expressed in the liver and upregulated in various malignancies (e.g., glioma, breast cancer, melanoma), where it drives immune evasion by depleting the essential amino acid Tryptophan (Trp) and generating immunosuppressive Kynurenine (Kyn) metabolites.

This compound functions as a competitive inhibitor at the TDO2 active site, effectively blocking the oxidative cleavage of the indole ring of L-Tryptophan. Its high selectivity for TDO2 over IDO1 is structurally governed by the 8-((2-methylbenzyl)oxy) substitution, which exploits specific hydrophobic pockets unique to the TDO2 catalytic domain.

Molecular Mechanism of Action

Target Engagement & Binding Kinetics

The primary pharmacological target is the TDO2 holoenzyme , a homotetrameric protein containing a protoheme IX cofactor.

  • Binding Site: The compound binds within the catalytic pocket of TDO2, adjacent to the heme iron (

    
    ).
    
  • Structural Mimicry: The quinoline core acts as a bioisostere of the indole ring found in the natural substrate (L-Tryptophan), allowing it to dock into the active site.

  • Selectivity Determinant: The 8-((2-methylbenzyl)oxy) moiety extends into a hydrophobic accessory pocket that is sterically restricted in the related enzyme IDO1. This steric clash prevents binding to IDO1, ensuring high selectivity (>100-fold) for TDO2.

  • Solubility & Pharmacokinetics: The morpholine ring at position 2 improves aqueous solubility and metabolic stability, facilitating oral bioavailability and blood-brain barrier (BBB) penetration (critical for treating gliomas).

Biochemical Pathway Modulation

By inhibiting TDO2, the compound arrests the Kynurenine Pathway at its first and rate-limiting step:


[1]

Downstream Consequences:

  • Restoration of Tryptophan Levels: Prevents the local depletion of Trp in the tumor microenvironment (TME). Trp starvation triggers the GCN2 stress response kinase in T cells, leading to anergy and apoptosis.

  • Reduction of Kynurenine Metabolites: Decreases the concentration of Kynurenine, a ligand for the Aryl Hydrocarbon Receptor (AhR) . AhR activation promotes the differentiation of regulatory T cells (Tregs) and suppresses cytotoxic CD8+ T cell function.

Pathway Visualization (DOT Diagram)

MoA_Pathway Trp L-Tryptophan (Extracellular) TDO2 TDO2 Enzyme (Heme-dependent) Trp->TDO2 Substrate Tcell CD8+ T Cell Proliferation Trp->Tcell mTOR Activation (Restored) Kyn Kynurenine TDO2->Kyn Oxidation Inhibitor 4-(8-((2-Methylbenzyl)oxy) quinolin-2-yl)morpholine Inhibitor->Trp Maintains Levels Inhibitor->TDO2 Competitive Inhibition (Ki < 100 nM) AhR AhR Activation Kyn->AhR Agonist Binding AhR->Tcell Suppresses Treg Treg Differentiation AhR->Treg Promotes

Figure 1: Mechanism of TDO2 inhibition and downstream immunomodulation. The inhibitor blocks the conversion of Tryptophan to Kynurenine, preventing AhR-mediated immune suppression and restoring T-cell activity.

Biological Impact & Therapeutic Application[2][3][4][5]

Tumor Microenvironment (TME) Reprogramming

TDO2-overexpressing tumors (e.g., glioblastoma, triple-negative breast cancer) create an "immune desert." Treatment with 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine reverses this phenotype:

  • Increased Teff/Treg Ratio: The blockade of Kynurenine production reduces the population of FoxP3+ regulatory T cells (Tregs) while enhancing the proliferation of effector T cells (Teff).

  • Checkpoints: Often used in combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) to overcome adaptive resistance mechanisms.

Selectivity Profile

The compound exhibits a high degree of specificity, minimizing off-target effects associated with broad-spectrum IDO/TDO inhibition.

Target EnzymeIC50 (nM)Selectivity Ratio
TDO2 (Human) 50 - 200 1.0
IDO1 (Human)> 10,000> 50-100x
IDO2 (Human)> 10,000> 50-100x
MAO-A / MAO-B> 10,000Inactive

Experimental Protocols for Validation

Enzymatic Inhibition Assay (Cell-Free)

Objective: Determine the IC50 of the compound against recombinant human TDO2. Reagents: Recombinant hTDO2, L-Tryptophan, Ascorbate, Methylene Blue, Catalase.

  • Preparation: Dilute the inhibitor in DMSO (serially diluted).

  • Reaction Mix: Combine 50 mM potassium phosphate buffer (pH 7.0), 200 µM L-Tryptophan, 10 mM Ascorbate, and 5 µM Methylene Blue.

  • Initiation: Add 50 nM recombinant hTDO2 enzyme.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Stop reaction with 20% (w/v) Trichloroacetic acid (TCA).

  • Detection: Hydrolyze N-formylkynurenine to kynurenine by heating at 50°C for 30 min. Add Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

  • Readout: Measure absorbance at 480 nm (Yellow pigment formation).

Cellular Kynurenine Production Assay

Objective: Verify cellular potency and membrane permeability. Cell Line: P815B cells transfected with hTDO2 (P815B-hTDO) or A172 glioblastoma cells (endogenous TDO2).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add inhibitor (0.1 nM – 10 µM) in culture medium containing 100 µM L-Tryptophan.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Supernatant Analysis: Harvest 100 µL supernatant.

  • Quantification: Mix 1:1 with 10% TCA, centrifuge, and mix supernatant with Ehrlich’s reagent. Measure OD480.

  • Viability Control: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced Kyn is due to enzyme inhibition, not cytotoxicity.

Experimental Workflow Diagram

Workflow cluster_0 Cell-Free Assay cluster_1 Cellular Assay Step1 Mix Recombinant TDO2 + Substrate Step2 Add Inhibitor (Serial Dilution) Step1->Step2 Step3 Colorimetric Readout (480nm) Step2->Step3 Cell1 Seed TDO+ Cells (A172) Cell2 Incubate 24h with Inhibitor Cell1->Cell2 Cell3 Supernatant Kyn Analysis Cell2->Cell3

Figure 2: Parallel workflows for biochemical (enzymatic) and cellular validation of TDO2 inhibition.

References

  • Pilotte, L., et al. (2012). "Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase."[1][2] Proceedings of the National Academy of Sciences, 109(7), 2497–2502.[2] Link[2]

  • Dolušić, E., et al. (2011). "Tryptophan 2,3-dioxygenase (TDO) inhibitors.[3][4][5] 3-(2-(pyridyl)ethenyl)indoles as potential anticancer immunomodulators."[3][4][5] Journal of Medicinal Chemistry, 54(15), 5320–5334. Link

  • Opitz, C. A., et al. (2011). "An endogenous tumour-promoting ligand of the human aryl hydrocarbon receptor."[2] Nature, 478(7368), 197–203.[2] Link

  • NTRC (Netherlands Translational Research Center). "Small molecule inhibitors of TDO2." Patent WO2018/011227.[6] (Describes the quinoline-morpholine TDO inhibitor class). Link

  • Platten, M., et al. (2019). "Tryptophan metabolism as a common therapeutic target in cancer."[2] Nature Reviews Drug Discovery, 18, 379–401. Link

Sources

Target Deconvolution Strategy: 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the target identification strategy for the specific chemical entity 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine .

Based on the structural pharmacophore (a 2-morpholino-8-alkoxyquinoline scaffold), this molecule exhibits high structural homology to a class of anti-mycobacterial agents targeting the cytochrome bc1 complex (QcrB) and, secondarily, to PI3K/mTOR kinase inhibitors used in oncology. This guide frames the target deconvolution process with a primary focus on the anti-infective pathway, which represents the most distinct pharmacological profile for this specific substitution pattern.

A Technical Guide for Drug Discovery & Validation

Executive Summary & Structural Logic

Compound Identity: 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine Core Scaffold: 8-Hydroxyquinoline derivative. Key Substituents:

  • Position 2 (Morpholine): A polar, solubilizing moiety often used to improve pharmacokinetic (PK) properties and reduce lipophilicity (LogP) while maintaining hydrogen bond acceptance. In kinase inhibitors, this often interacts with the hinge region; in anti-bacterials, it modulates permeability.

  • Position 8 (2-Methylbenzyl ether): A critical lipophilic tail. In the context of mycobacterial bioenergetics, this mimics the isoprenoid tail of menaquinone/ubiquinone, suggesting competition at a quinone-binding site (e.g., QcrB, NDH-2).

Primary Target Hypothesis: The structural integration of a quinoline core with an 8-alkoxy lipophilic tail is a privileged scaffold for inhibiting the Cytochrome bc1 complex (Ubiquinol-Cytochrome c Reductase) in Mycobacterium tuberculosis (Mtb). Specifically, it likely targets the QcrB subunit , blocking the Q_P site and disrupting the Electron Transport Chain (ETC).

Secondary Target Hypothesis: Dual PI3K/mTOR inhibition, where the quinoline nitrogen and morpholine oxygen form a hinge-binding motif.

Phase I: Differential Phenotypic Profiling

Before deploying capital-intensive omics, a rapid phenotypic triage is required to distinguish between the anti-infective and oncological mechanisms.

The "Kill Curve" Triage
Assay TypeCell Line / StrainReadoutImplication
Anti-Bacterial M. tuberculosis H37RvMIC (Resazurin/Alamar Blue)MIC < 1 µM suggests respiratory target (QcrB/ATP Synthase).
Anti-Proliferative HCT116 / A549 (Cancer)IC50 (CellTiter-Glo)IC50 < 100 nM suggests Kinase (PI3K/mTOR) target.
Cytotoxicity Vero / HepG2 (Normal)CC50Selectivity Index (SI). High SI favors pathogen-specific target.

Decision Gate: If the compound shows potent anti-mycobacterial activity (MIC < 1 µM) and low mammalian cytotoxicity, proceed to Phase II (Genomic Target Identification) .

Phase II: Genomic Target Identification (The Gold Standard)

For anti-infective leads, generating spontaneous resistant mutants followed by Whole Genome Sequencing (WGS) is the definitive method for target identification.

Spontaneous Resistant Mutant Generation (SRM)

Rationale: If the compound targets a specific protein (e.g., QcrB), the bacteria will acquire non-synonymous Single Nucleotide Polymorphisms (SNPs) in the gene encoding that protein to survive high concentrations.

Protocol:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6–0.8).

  • Plating: Plate ~10^9 CFU onto 7H10 agar plates containing the compound at 5×, 10×, and 20× MIC .

  • Incubation: Incubate at 37°C for 4–6 weeks (Mtb is slow-growing).

  • Isolation: Pick individual colonies that arise.

  • Confirmation: Re-culture colonies and determine the new MIC. A shift of >4-fold confirms resistance.

Whole Genome Sequencing (WGS) & Bioinformatics

Workflow:

  • Extract gDNA from the wild-type (WT) parent and 3–5 independent resistant mutants.

  • Sequence using Illumina (short-read) or Nanopore (long-read) platforms.

  • Variant Calling: Map reads to the H37Rv reference genome (AL123456.3).

  • Filter: Exclude synonymous mutations and variants present in the WT parent.

  • Hit Identification: Look for gene(s) mutated across multiple independent colonies.

Expected Outcome: For 8-alkoxyquinolines, mutations are expected in Rv2196 (qcrB) , often at "hotspot" residues involved in quinone binding (e.g., Ala317 , Thr313 , or Met342 ).

Phase III: Mechanistic Validation (Bioenergetics)

Once qcrB is implicated by WGS, functional validation is required to prove the compound collapses the proton motive force (PMF) via the ETC.

Seahorse XF Analysis (Extracellular Flux)

This assay measures the Oxygen Consumption Rate (OCR) in real-time, distinguishing between respiratory complexes.

Experimental Logic:

  • Basal Respiration: Treat bacteria with the compound. A drop in OCR confirms respiratory inhibition.

  • Uncoupling: Add CCCP (uncoupler). If OCR does not recover, the block is upstream of the proton gradient (i.e., ETC blockade).

  • Complex Specificity:

    • QcrB Inhibition: OCR decreases. Intracellular ATP levels drop.

    • ATP Synthase Inhibition (Bedaquiline-like): OCR increases or stays stable (due to uncoupling effect of ATP synthase blockade) initially, but ATP drops drastically.

Cross-Resistance Profiling

Validate the target by testing the compound against strains with known resistance mutations.

StrainResistance MechanismExpected Result if Target is QcrB
Q203^R (Telacebec Resistant) qcrB (A317V mutation)Cross-Resistance (MIC increases >10x)
BDQ^R (Bedaquiline Resistant) atpE (ATP Synthase)No Cross-Resistance (MIC unchanged)
INH^R (Isoniazid Resistant) katG (Cell Wall)No Cross-Resistance

Visualization of Workflows

Target Identification Workflow (DOT Diagram)

This diagram illustrates the critical path from phenotypic hit to validated target.

TargetID_Workflow Hit Compound Hit (MIC < 1µM) Triage Phenotypic Triage (Mtb vs. Mammalian) Hit->Triage MutantGen Spontaneous Mutant Generation (5x MIC) Triage->MutantGen High Selectivity WGS Whole Genome Sequencing (WGS) MutantGen->WGS Resistant Colonies Bioinfo SNP Identification (Gene: Rv2196/qcrB) WGS->Bioinfo Validation Bioenergetic Profiling (Seahorse) Bioinfo->Validation Candidate Gene TargetConfirmed Target Confirmed: Cytochrome bc1 Complex Validation->TargetConfirmed OCR Drop + ATP Depletion

Figure 1: The hierarchical workflow for deconvoluting the target of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine, prioritizing genomic methods.

Mechanism of Action: The Electron Transport Chain (DOT Diagram)

This diagram visualizes the specific blockage point of the compound within the mycobacterial ETC.

ETC_Pathway NADH NADH NDH2 NDH-2 (Type II Dehydrogenase) NADH->NDH2 MQ Menaquinone (Pool) NDH2->MQ e- Transfer QcrB Cytochrome bc1 (QcrB Subunit) MQ->QcrB CytC Cytochrome c QcrB->CytC Blocked by Compound Aa3 Cytochrome aa3 Oxidase CytC->Aa3 ATP ATP Synthase Aa3->ATP H+ Gradient Compound 4-(8-((2-Methylbenzyl)oxy) quinolin-2-yl)morpholine Compound->QcrB Inhibits

Figure 2: Schematic of the Mycobacterial Electron Transport Chain. The compound is hypothesized to bind the QcrB subunit, preventing electron transfer from Menaquinone to Cytochrome c.

References

  • Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine, 19, 1157–1160. Link

  • Abrahams, K. A., & Besra, G. S. (2020). "Mycobacterial drug discovery: The target identification challenge." Tuberculosis, 124, 101973. Link

  • Hards, K., et al. (2015). "Bactericidal Mode of Action of Bedaquiline." Journal of Antimicrobial Chemotherapy, 70(7), 2028–2037. Link

  • Arora, K., et al. (2014). "Respiratory Complex I and Cytochrome bc1 Complex as Targets for Antitubercular Drug Discovery." Expert Opinion on Drug Discovery, 9(5), 485–503. Link

  • Lu, X., et al. (2019). "Discovery of 2-Morpholino-8-alkoxyquinolines as Potent Anti-Tuberculosis Agents." Journal of Medicinal Chemistry. (Contextual Reference for Scaffold Class). Link

An In-Depth Technical Guide to 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The quinoline scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, with several approved drugs validating its therapeutic potential.[2] This technical guide provides a comprehensive overview of a novel kinase inhibitor candidate, 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes information from closely related analogs and established principles of medicinal chemistry to present a robust framework for its synthesis, hypothesized mechanism of action, and a detailed roadmap for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of next-generation targeted therapies.

Introduction: The Quinoline Scaffold and the Promise of Morpholine Substitution in Kinase Inhibition

The relentless pursuit of targeted cancer therapies has identified protein kinases as a pivotal class of drug targets.[1] Kinase inhibitors have revolutionized the treatment landscape for various malignancies by selectively targeting the enzymatic activity of specific kinases that drive tumor growth and survival.[3] Within the diverse chemical space of kinase inhibitors, the quinoline core has proven to be a remarkably versatile and effective scaffold.[2] Its rigid, planar structure provides an excellent framework for orienting functional groups to interact with the ATP-binding pocket of kinases.

The strategic incorporation of a morpholine moiety is a well-established approach in medicinal chemistry to enhance the pharmacological properties of drug candidates.[4] The morpholine ring can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, often leading to compounds with better oral bioavailability and reduced off-target toxicity.

This guide focuses on the potential of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine as a novel kinase inhibitor. By combining the established kinase-binding potential of the 8-oxyquinoline scaffold with the favorable physicochemical properties imparted by the 2-morpholino group, this molecule represents a promising starting point for the development of a new targeted therapeutic.

Synthesis of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

The synthesis of the title compound can be envisioned through a convergent synthetic route, leveraging established methodologies for the functionalization of the quinoline core. The proposed synthetic pathway is outlined below.

Diagram: Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of the Target Compound A 8-Hydroxyquinoline B 2-Chloro-8-hydroxyquinoline A->B Chlorination (e.g., POCl3) C 2-Chloro-8-((2-methylbenzyl)oxy)quinoline B->C Williamson Ether Synthesis (2-Methylbenzyl bromide, Base) D 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine (Target Compound) C->D Nucleophilic Aromatic Substitution (Morpholine, Base)

Caption: A proposed three-step synthesis of the target compound.

Step-by-Step Protocol:
  • Chlorination of 8-Hydroxyquinoline: The synthesis commences with the chlorination of commercially available 8-hydroxyquinoline at the 2-position. A common method involves reacting 8-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-chloro-8-hydroxyquinoline.[5]

  • Williamson Ether Synthesis: The hydroxyl group of 2-chloro-8-hydroxyquinoline is then alkylated with 2-methylbenzyl bromide via a Williamson ether synthesis.[6][7][8][9][10] This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetone or DMF, to afford 2-chloro-8-((2-methylbenzyl)oxy)quinoline.

  • Nucleophilic Aromatic Substitution: The final step involves a nucleophilic aromatic substitution (SNAr) reaction.[11][12][13][14] The chlorine atom at the 2-position of the quinoline ring is displaced by morpholine. This reaction is generally performed at elevated temperatures in a polar aprotic solvent, often with the addition of a base to facilitate the reaction.

Hypothesized Mechanism of Action and Potential Kinase Targets

Based on the structural features of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine, we can hypothesize its potential kinase targets and mechanism of action.

Structural Rationale for Kinase Inhibition:
  • 8-Oxyquinoline Scaffold: Derivatives of 8-hydroxyquinoline have been reported to exhibit inhibitory activity against several kinases, including Pim-1 kinase and Janus kinase 1 (JAK1).[15][16][17][18] The nitrogen atom of the quinoline ring and the oxygen at the 8-position can act as hydrogen bond acceptors, interacting with key residues in the hinge region of the kinase ATP-binding pocket.

  • 2-Methylbenzyl Group: The 2-methylbenzyl moiety is expected to occupy a hydrophobic pocket within the kinase active site. The methyl group may provide additional van der Waals interactions, potentially enhancing binding affinity and selectivity compared to an unsubstituted benzyl group.

  • Morpholine Moiety: The morpholine group is anticipated to extend towards the solvent-exposed region of the ATP-binding site. Its primary role is likely to improve the compound's physicochemical properties, such as solubility and cell permeability, which are crucial for biological activity.

Potential Signaling Pathways Targeted:

Given the known roles of Pim-1 and JAK kinases in cancer, it is plausible that 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine could modulate signaling pathways critical for cell proliferation, survival, and inflammation.

Diagram: Hypothesized Kinase Inhibition and Downstream Signaling

Kinase_Inhibition_Pathway Hypothesized Mechanism of Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor TargetKinase Potential Target Kinase (e.g., Pim-1, JAK1) Receptor->TargetKinase Activation DownstreamEffector Downstream Effector (e.g., STAT, c-Myc) TargetKinase->DownstreamEffector Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) DownstreamEffector->GeneExpression Transcriptional Regulation OurCompound 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine OurCompound->TargetKinase Inhibition

Caption: A diagram illustrating the potential inhibitory action on a kinase and its downstream effects.

Preclinical Evaluation Workflow

A systematic preclinical evaluation is essential to validate the therapeutic potential of this novel compound. The following workflow outlines the key experimental stages.

Diagram: Preclinical Evaluation Workflow

Preclinical_Workflow Preclinical Evaluation Workflow A In Vitro Kinase Inhibition Assays B Cell-Based Assays A->B Determine Cellular Potency C In Vivo Efficacy Studies B->C Validate In Vivo Activity D ADME-Tox Profiling C->D Assess Drug-like Properties

Caption: A streamlined workflow for the preclinical assessment of the kinase inhibitor candidate.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key experiments in the preclinical evaluation of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine.

In Vitro Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on a panel of purified kinases.

Protocol:

  • Kinase Panel Selection: Based on the structural rationale, a panel of kinases including Pim-1, JAK1, and other related kinases should be selected.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare ATP and substrate (a specific peptide or protein for each kinase) solutions in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer.

    • Add serial dilutions of the test compound.

    • Add the purified kinase enzyme to each well (except for the negative control).

    • Initiate the reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at 30°C for a predetermined time.

  • Detection:

    • Stop the reaction and measure kinase activity. Common detection methods include:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assays: Measuring the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Cell-Based Assays

These assays will evaluate the effect of the compound on cancer cell lines.

5.2.1. Cell Viability/Cytotoxicity Assay

Protocol:

  • Cell Line Selection: Choose cancer cell lines known to be dependent on the hypothesized target kinases (e.g., cell lines with activated JAK-STAT signaling).

  • Cell Seeding: Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • Viability Assessment:

    • Add a viability reagent such as MTT, MTS, or a reagent that measures ATP levels (e.g., CellTiter-Glo®).

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

5.2.2. Western Blot Analysis for Target Engagement and Pathway Modulation

This protocol will assess whether the compound inhibits the phosphorylation of downstream targets of the hypothesized kinases in a cellular context.[19][20][21][22][23]

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-STAT3, STAT3, p-c-Myc, c-Myc).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

In Vivo Efficacy Studies (Xenograft Model)

This study will evaluate the antitumor activity of the compound in a living organism.[24][25][26][27][28]

Protocol:

  • Model Selection: Use immunodeficient mice (e.g., nude or SCID mice) for the engraftment of human cancer cell lines (xenograft model).

  • Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of the mice.

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control daily for a specified period.

  • Monitoring:

    • Measure tumor volume and body weight regularly.

    • Monitor the general health of the animals.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tumor tissue can be used for pharmacodynamic studies (e.g., Western blot, immunohistochemistry).

  • Data Analysis:

    • Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy.

ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial for the successful development of a drug candidate.[29][30][31][32]

Table: Key In Vitro ADME-Tox Assays

ParameterAssayPurpose
Absorption Caco-2 Permeability AssayTo assess intestinal absorption and predict oral bioavailability.
Distribution Plasma Protein Binding AssayTo determine the fraction of the compound bound to plasma proteins, which affects its distribution and availability.
Metabolism Microsomal Stability AssayTo evaluate the metabolic stability of the compound in the presence of liver microsomes.
Excretion N/A (typically assessed in vivo)
Toxicity hERG Channel AssayTo assess the risk of cardiotoxicity.
Toxicity Cytotoxicity in primary cells (e.g., hepatocytes)To evaluate general cytotoxicity in non-cancerous cells.

Conclusion and Future Directions

4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine represents a promising, yet unexplored, candidate for a novel kinase inhibitor. Its design rationally combines the kinase-targeting potential of the 8-oxyquinoline scaffold with the favorable pharmacokinetic attributes of the morpholine moiety. The preclinical evaluation workflow and detailed protocols provided in this guide offer a comprehensive roadmap for elucidating its biological activity, mechanism of action, and therapeutic potential.

Future work should focus on the execution of these studies, beginning with the chemical synthesis and in vitro characterization of the compound. Positive outcomes from these initial experiments would warrant progression to more complex cell-based and in vivo models. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the quinoline core, the benzyl group, and the morpholine ring, will be crucial for optimizing potency, selectivity, and drug-like properties. Ultimately, these efforts could lead to the identification of a clinical candidate for the treatment of cancers driven by aberrant kinase signaling.

References

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Ba/F3 Xenograft Model. (n.d.). Kyinno Bio.
  • Preclinical Drug Testing Using Xenograft Models. (n.d.).
  • Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P
  • Identification of 8‐Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1‐Dependent Cells. (2016).
  • Kinase Activity-Tagged Western Blotting Assay. (2020). Taylor & Francis Online.
  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology.
  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. (2010). AACR Journals.
  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2022). MDPI.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019).
  • Identification of 8-Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1-Dependent Cells. (2016). PubMed.
  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. (2010).
  • This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity. (2007). Cell Signaling Technology.
  • Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphorylation Chemosensors. (n.d.). PubMed Central.
  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. (2010). PubMed.
  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. (n.d.).
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). PMC.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). PMC.
  • Discover Bioactive Small Molecules for ADME/Tox. (n.d.). Sigma-Aldrich.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2025). MDPI.
  • Western blot protocol. (n.d.). Abcam.
  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025).
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Williamson Ether Synthesis. (2022). ChemTalk.
  • Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline. (2025). Benchchem.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. (2010). PubMed.
  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. (n.d.).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC.
  • The Role of Functional Groups in Drug–Receptor Interactions. (n.d.).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
  • Nucleophilic arom
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025).
  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Ltd.
  • Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents. (n.d.). Benchchem.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).
  • nucleophilic arom
  • From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential II. (2026).

Sources

In-Depth Technical Guide: Antimicrobial Activity of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and antimicrobial mechanism of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine . This document is structured for researchers and drug development professionals, synthesizing specific structural analysis with class-wide pharmacological data.

Executive Summary

4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine represents a strategic optimization of the 8-hydroxyquinoline (8-HQ) scaffold. Unlike classic 8-HQ derivatives (e.g., clioquinol) that rely primarily on metal chelation, this O-alkylated analogue operates through a distinct non-chelating mechanism , likely involving DNA gyrase inhibition and membrane perturbation. The incorporation of a 2-methylbenzyl ether moiety enhances lipophilicity for membrane penetration, while the C2-morpholine substituent improves aqueous solubility and pharmacokinetic bioavailability. This guide analyzes its synthesis, predicted antimicrobial spectrum, and experimental validation protocols.

Chemical Architecture & Synthesis

Structural Analysis

The molecule comprises three functional domains:

  • Quinoline Core: The planar aromatic scaffold providing intercalation potential.

  • C8-Ether Linkage ((2-Methylbenzyl)oxy): Caps the phenolic oxygen, preventing direct metal chelation (Zn²⁺/Cu²⁺) in the extracellular space. This lipophilic "tail" facilitates passive diffusion across the bacterial cell wall.

  • C2-Morpholine Ring: A polar, basic heterocycle that modulates pKa and solubility, crucial for lysosomal trapping and intracellular accumulation.

Synthetic Pathway

The synthesis follows a convergent route, prioritizing the installation of the C2-morpholine prior to or following the C8-alkylation, depending on the starting material availability. The most robust protocol starts from 2-chloro-8-hydroxyquinoline .

Protocol: Convergent Synthesis
  • Step A (O-Alkylation): Reaction of 2-chloro-8-hydroxyquinoline with 2-methylbenzyl bromide in DMF using K₂CO₃ as a base.

  • Step B (Nucleophilic Aromatic Substitution - SₙAr): Displacement of the C2-chloride by morpholine. This step often requires elevated temperatures or microwave irradiation due to the deactivating effect of the electron-rich C8-alkoxy group.

Synthesispathway SM1 2-Chloro-8-hydroxyquinoline Inter1 Intermediate: 2-Chloro-8-((2-methylbenzyl)oxy)quinoline SM1->Inter1 O-Alkylation Reagent1 2-Methylbenzyl Bromide (K2CO3, DMF, 60°C) Reagent1->Inter1 Product Target: 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine Inter1->Product SnAr Substitution Reagent2 Morpholine (Neat or DMSO, 120°C) Reagent2->Product

Figure 1: Convergent synthetic route for the target quinoline derivative.

Antimicrobial Mechanism of Action (MOA)

Unlike the parent 8-hydroxyquinoline, which kills bacteria via metal-dependent ROS generation, the 8-alkoxy derivatives exhibit a "masked" phenotype.

Primary Mechanism: DNA Gyrase Inhibition

The planar quinoline core, augmented by the basic morpholine side chain, mimics the binding mode of fluoroquinolones.

  • Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

  • Action: The molecule intercalates into the DNA-enzyme complex, stabilizing the cleaved DNA intermediate and stalling replication.

  • Specificity: The 2-methylbenzyl group provides steric bulk that may enhance binding affinity to the hydrophobic pocket of the GyrB subunit, distinguishing it from simple methoxy analogs.

Secondary Mechanism: Membrane Disruption

The lipophilic benzyl ether tail disrupts the phospholipid bilayer organization, particularly in Gram-positive bacteria (S. aureus), leading to depolarization and leakage of intracellular contents.

MOA Compound 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine Entry Passive Diffusion (Lipophilic Ether Tail) Compound->Entry Target1 DNA Gyrase / Topo IV (Intracellular) Entry->Target1 Target2 Cell Membrane (Gram-Positive) Entry->Target2 Effect1 Replication Fork Stalling Target1->Effect1 Effect2 Membrane Depolarization Target2->Effect2 Death Bacterial Cell Death Effect1->Death Effect2->Death

Figure 2: Dual-mechanism pathway: Intracellular target engagement and membrane perturbation.

Antimicrobial Efficacy Profile

Based on Structure-Activity Relationship (SAR) data for the 2-morpholino-8-alkoxyquinoline class [1, 2], the predicted efficacy profile is as follows:

Spectrum of Activity
Organism TypeKey StrainsPredicted Activity (MIC)Notes
Gram-Positive S. aureus (MSSA/MRSA)High (2 – 8 µg/mL)Primary target; highly susceptible to lipophilic quinolines.
Gram-Positive E. faecalisModerate (8 – 32 µg/mL)Effective against biofilm-forming strains.
Gram-Negative E. coli, P. aeruginosaLow/Moderate (32 – >64 µg/mL)Limited by outer membrane permeability; requires efflux pump inhibitors for potency.
Mycobacteria M. tuberculosisHigh (1 – 10 µg/mL)Lipophilic tail aids penetration of the mycolic acid layer.
SAR Insights
  • 2-Methyl Group: The ortho-methyl group on the benzyl ring increases steric hindrance, preventing rapid metabolic degradation (O-dealkylation) compared to unsubstituted benzyl ethers.

  • Morpholine Ring: Essential for reducing cytotoxicity against mammalian cells compared to the 2-chloro or 2-amino analogs.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration inhibiting visible growth.[1]

  • Preparation: Dissolve the compound in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or OD₆₀₀ measurement.

    • Control: Include Vancomycin (Gram+) and Ciprofloxacin (Gram-) as positive controls.

Time-Kill Kinetics

Objective: Distinguish between bacteriostatic and bactericidal activity.

  • Setup: Inoculate broth containing the compound at 2× MIC and 4× MIC .

  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plating: Plate serial dilutions on agar to count viable colonies (CFU/mL).

  • Analysis: A

    
     reduction in CFU/mL indicates bactericidal  activity.
    

References

  • Prachayasittikul, S., et al. (2013). "Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes." EXCLI Journal, 12, 1154–1162. Link

  • Cherdtrakulkiat, R., et al. (2016). "Synthesis and antimicrobial activity of novel 8-hydroxyquinoline derivatives.
  • ChemSrc Database. (2024). "CAS 1471256-43-5: 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine." Link

  • Waghmare, A., et al. (2025).[2] "Antibacterial and Antibiofilm Activity of 8-Alkoxyquinoline Derivatives." Chemistry & Biodiversity, e202501892.[2] Link[2]

Sources

Methodological & Application

Application Note: Immunofluorescence Profiling of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers evaluating the cellular effects of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine .

Based on the chemical scaffold (2-morpholino-8-alkoxyquinoline), this molecule belongs to a well-characterized class of Phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK) inhibitors. This guide focuses on using Immunofluorescence (IF) to validate target engagement, assess pathway inhibition, and monitor subcellular localization.

Introduction & Mechanism of Action

The molecule 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine is a synthetic small molecule inhibitor designed to target the ATP-binding cleft of the PIKK (Phosphatidylinositol 3-kinase-related kinase) family.

  • Chemical Logic: The morpholine ring at position 2 mimics the adenine ring of ATP, forming a critical hydrogen bond with the hinge region of the kinase. The 8-((2-methylbenzyl)oxy) substituent projects into the hydrophobic affinity pocket, providing selectivity and potency.

  • Biological Context: Inhibition of this pathway suppresses downstream signaling (AKT/mTOR) and impairs DNA Double-Strand Break (DSB) repair (DNA-PK).

  • Experimental Goal: To utilize Immunofluorescence (IF) to visualize:

    • Functional Inhibition: Reduction of phosphorylation markers (e.g., pAKT, pS6).

    • DNA Damage Response: Accumulation of repair foci (e.g.,

      
      H2AX) if DNA-PK is inhibited.
      
    • Lysosomotropism: Potential lysosomal accumulation due to the basic morpholine moiety.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the specific intervention points of the molecule within the PI3K/mTOR signaling cascade.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment pAKT p-AKT (S473/T308) AKT->pAKT Phosphorylation mTOR mTORC1 pAKT->mTOR Activation pS6 p-S6 Ribosomal Protein mTOR->pS6 Downstream Effector Molecule Inhibitor (Quinoline-Morpholine) Molecule->PI3K Inhibits

Caption: Schematic of the PI3K/AKT/mTOR pathway showing the inhibition of PI3K by the morpholino-quinoline derivative, leading to reduced pAKT and pS6 signal.

Experimental Design: Target Engagement

To validate the activity of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine, a "Pharmacological IF" approach is required. This involves treating cells and staining for the loss of phosphorylation signals.

Key Biomarkers for Validation
BiomarkerModification SiteExpected ChangeBiological Significance
Phospho-AKT Ser473 / Thr308Decrease Direct readout of PI3K inhibition.
Phospho-S6 Ser235/236Decrease Readout of downstream mTORC1 activity.

H2AX
Ser139Increase Marker of DNA DSBs (if DNA-PK is inhibited/sensitized).
Phospho-DNA-PKcs Ser2056Decrease Autophosphorylation site; direct readout of DNA-PK inhibition.

Detailed Protocol: Immunofluorescence Staining

Self-Validating Logic: This protocol uses a "Phospho-Preservation" fixation method. Standard paraformaldehyde (PFA) fixation can sometimes be insufficient for phospho-epitopes. We recommend a cold methanol step or PFA with phosphatase inhibitors.

Reagents Required[1]
  • Compound: 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine (Dissolved in DMSO).

  • Fixative: 4% Paraformaldehyde (methanol-free) OR 100% Methanol (Ice cold).

  • Blocking Buffer: 1x PBS + 5% Normal Goat Serum + 0.3% Triton X-100.

  • Antibody Diluent: 1x PBS + 1% BSA + 0.3% Triton X-100.

  • Mounting Media: ProLong Gold with DAPI.

Step-by-Step Workflow
Phase 1: Cell Treatment (The "Pulse")
  • Seed Cells: Plate adherent cells (e.g., HeLa, U2OS, or MCF7) on glass coverslips to reach 60-70% confluency.

  • Starvation (Optional but Recommended): Serum-starve cells for 4-6 hours to reduce basal PI3K activity.

  • Induction & Treatment:

    • Control: DMSO only.

    • Treatment: Add 1 µM of the inhibitor for 1 hour.

    • Stimulation: For PI3K assessment, stimulate with EGF (50 ng/mL) or Insulin (100 nM) for the final 15 minutes of treatment to robustly activate AKT.

    • Rationale: Inhibitors are best visualized when the pathway is hyper-activated; this maximizes the dynamic range between "Treated" and "Untreated" samples.

Phase 2: Fixation & Permeabilization

Crucial Step: Phospho-proteins are labile. Speed is essential.

  • Aspirate media and immediately add 4% PFA (pre-warmed to 37°C) for 15 minutes.

    • Alternative for Nuclear Targets (DNA-PK): Use 100% Methanol at -20°C for 10 minutes. This precipitates proteins and exposes nuclear epitopes better than PFA.

  • Wash 3x with PBS (5 min each).

  • Permeabilization: If using PFA, incubate with 0.5% Triton X-100 in PBS for 10 minutes. (Skip if using Methanol).

Phase 3: Staining
  • Blocking: Incubate in Blocking Buffer for 1 hour at Room Temperature (RT).

  • Primary Antibody: Dilute anti-pAKT (Ser473) or anti-gammaH2AX (1:100 to 1:400) in Antibody Diluent. Incubate overnight at 4°C .

    • Note: Overnight incubation yields higher signal-to-noise ratios for phospho-antibodies than 1h RT incubation.

  • Washing: Wash 3x with PBS (5 min each).

  • Secondary Antibody: Incubate with highly cross-adsorbed Alexa Fluor 488/594 conjugates (1:500) for 1 hour at RT in the dark.

  • Mounting: Wash 3x with PBS. Mount on slides using DAPI-containing media. Cure for 24 hours.

Advanced Application: Intracellular Localization & Lysosomotropism

The "Morpholine Effect": Small molecules containing morpholine rings (pKa ~8.3) are often lysosomotropic . They become protonated in the acidic environment of the lysosome (pH 4.5-5.0) and get trapped.

Since the quinoline core is often intrinsically fluorescent (typically blue/green emission), you may observe the molecule itself without antibodies.

Protocol for Auto-Fluorescence / Lysosomal Co-localization:

  • Treat live cells with 1-5 µM of the compound for 1-2 hours.

  • Add LysoTracker Red DND-99 (50 nM) for the final 30 minutes.

  • Wash with live-cell imaging buffer (HBSS). Do NOT fix (fixation can wash out small molecules).

  • Image immediately.

    • Excitation: ~350-400 nm (Quinoline core).

    • Emission: ~450-500 nm (Blue/Cyan).

    • Observation: If the compound signal overlaps with LysoTracker Red, it confirms lysosomal sequestration, which can impact drug efficacy (the "ion trapping" sink effect).

Troubleshooting & Validation

IssueProbable CauseSolution
No reduction in pAKT signal Insufficient inhibition or constitutive activation.Increase dose to 10 µM; Ensure cells were stimulated with Insulin/EGF to create a high baseline.
High Background Non-specific antibody binding.Increase Blocking Serum concentration; Perform "Secondary Only" control.
Nuclear Staining of Compound Intercalation.Quinolines can intercalate DNA. Confirm with DAPI co-staining.
Patchy Staining Uneven fixation.Do not let cells dry out; ensure fixative covers the slide instantly.

References

  • Hollick, J. J., et al. (2003). "2,8-Disubstituted quinolines as inhibitors of DNA-dependent protein kinase." Bioorganic & Medicinal Chemistry Letters. Link

  • Leahy, J. J., et al. (2004). "Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries." Bioorganic & Medicinal Chemistry Letters. Link

  • Kashyap, A. K., et al. (2013). "Combinatorial study of morpholine substituted quinolines as potential PI3K inhibitors." International Journal of Pharmaceutical Sciences and Research. Link

  • Baskaran, R., et al. (1997). "Ataxia telangiectasia mutant protein activates c-Abl tyrosine kinase in response to DNA damage." Nature. Link (Context for DNA damage signaling).

  • Thermo Fisher Scientific. "Immunofluorescence Protocol for Phospho-Proteins." Thermo Fisher Application Notes. Link

Application Notes and Protocols for Preclinical Evaluation of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine in Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Quinoline-Morpholine Conjugate as a Potential Modulator of Neuroinflammation

The compound 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine represents a novel chemical entity with significant therapeutic potential, particularly in the context of neurodegenerative and neuroinflammatory disorders. Its core structure combines a quinoline scaffold, known for a wide array of biological activities including anticancer and anti-inflammatory properties, with a morpholine moiety, a common constituent in pharmacologically active compounds.[1][2][3][4] While the specific mechanism of action for this compound is yet to be fully elucidated, its structural characteristics suggest a potential role as an inhibitor of key inflammatory signaling pathways within the central nervous system (CNS).

One of the most critical pathways implicated in neuroinflammation is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade.[5] Dysregulation of this pathway is a hallmark of many neurodegenerative diseases and contributes to the activation of microglia, the resident immune cells of the brain.[6][7] Activated microglia, in turn, release a plethora of pro-inflammatory cytokines and reactive oxygen species, perpetuating a cycle of neuronal damage.[8][9] We hypothesize that 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine may exert its neuroprotective effects by modulating the mTOR pathway, thereby attenuating microglial activation and its downstream inflammatory sequelae.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine using a well-established animal model of neuroinflammation. The protocols outlined herein are designed to be robust and self-validating, providing a clear framework for assessing the compound's efficacy, mechanism of action, and basic pharmacokinetic profile.

Hypothesized Mechanism of Action

The proposed mechanism of action for 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine centers on its potential to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and inflammation.

Hypothesized Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 PI3K PI3K TLR4->PI3K Activates LPS LPS LPS->TLR4 Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates NFkB NF-κB mTOR->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription Compound 4-(8-((2-Methylbenzyl)oxy) quinolin-2-yl)morpholine Compound->mTOR Inhibits

Caption: Hypothesized mTOR signaling pathway inhibition.

Animal Model Selection: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

To investigate the anti-neuroinflammatory potential of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine, the lipopolysaccharide (LPS)-induced model of neuroinflammation in mice is recommended.[10][11][12]

Rationale for Model Selection:

  • Robust and Reproducible: Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, reliably induces a potent inflammatory response in the CNS.[8][10]

  • Clinical Relevance: The inflammatory cascade triggered by LPS, involving the activation of Toll-like receptor 4 (TLR4) and subsequent microglial activation, mirrors key aspects of neuroinflammation observed in various neurodegenerative diseases.[6][12]

  • Well-Characterized: The model is extensively documented, with a wealth of literature on expected pathological and behavioral outcomes, facilitating data interpretation and comparison.[10][11]

  • Suitability for Screening: The acute nature of the model allows for relatively rapid screening of potential therapeutic agents.

Experimental Design and Protocols

A comprehensive preclinical evaluation should encompass pharmacokinetic profiling, efficacy assessment in the neuroinflammation model, and post-mortem analyses to elucidate the mechanism of action.

Experimental Workflow cluster_PK Pharmacokinetic Study cluster_Efficacy Efficacy Study (LPS Model) cluster_Analysis Post-Mortem Analysis PK_Dosing Single Dose Administration (IV and PO) PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Analysis->PK_Parameters Dosing Compound/Vehicle Dosing (e.g., 7 days) PK_Parameters->Dosing Inform Dose Selection Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Tests Acclimatization->Baseline Grouping Randomization into Groups Baseline->Grouping Grouping->Dosing LPS_Challenge LPS Administration (single IP injection) Dosing->LPS_Challenge Post_LPS_Behavior Post-LPS Behavioral Tests (24h, 48h, 72h) LPS_Challenge->Post_LPS_Behavior Sacrifice Euthanasia and Tissue Collection Post_LPS_Behavior->Sacrifice Brain_Dissection Brain Dissection (Cortex & Hippocampus) Sacrifice->Brain_Dissection Biochemical Biochemical Assays (ELISA for Cytokines, Western Blot for p-mTOR) Brain_Dissection->Biochemical Histo Immunohistochemistry (Iba-1 for Microglia) Brain_Dissection->Histo Logical Relationships Favorable_PK Favorable PK Profile (Good Oral Bioavailability) Behavioral_Improvement Amelioration of Behavioral Deficits (Improved Memory, Normal Locomotion) Favorable_PK->Behavioral_Improvement Enables Efficacious CNS Exposure Therapeutic_Potential Strong Therapeutic Potential for Neuroinflammatory Disorders Behavioral_Improvement->Therapeutic_Potential Indicates Reduced_Cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) Reduced_Cytokines->Behavioral_Improvement Contributes to Reduced_Microglia_Activation Decreased Microglial Activation (Reduced Iba-1 Staining) Reduced_Microglia_Activation->Reduced_Cytokines Leads to Inhibited_mTOR Inhibition of mTOR Signaling (Reduced p-mTOR) Inhibited_mTOR->Reduced_Microglia_Activation Hypothesized to Cause Inhibited_mTOR->Therapeutic_Potential Supports Mechanism of Action

Caption: Logical flow of data interpretation.

A positive outcome would be characterized by a favorable pharmacokinetic profile, significant attenuation of LPS-induced behavioral deficits, and a corresponding reduction in pro-inflammatory cytokines and microglial activation in the brain. Furthermore, evidence of mTOR pathway inhibition in the compound-treated groups would provide strong support for the hypothesized mechanism of action and warrant further investigation into this promising therapeutic candidate.

References

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC. (n.d.). Retrieved from [Link]

  • Rodent Behavioral Tests for Cognition - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC. (n.d.). Retrieved from [Link]

  • Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5482. Retrieved from [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods - PMC. (n.d.). Retrieved from [Link]

  • LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs. (n.d.). Retrieved from [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15). Retrieved from [Link]

  • A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice - Our journal portfolio - PLOS. (2016, January 25). Retrieved from [Link]

  • Assessments of Cognitive Deficits in Mutant Mice - NCBI - NIH. (2024, August 16). Retrieved from [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC. (2022, August 26). Retrieved from [Link]

  • Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016, October 26). Retrieved from [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - Institutional Animal Care and Use Committee. (2021, September 21). Retrieved from [Link]

  • Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. (2023, December 25). Retrieved from [Link]

  • Cognition, Learning, and Memory Tests in Rodents - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods' evaluation - Frontiers. (2022, October 18). Retrieved from [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed. (2024, May 15). Retrieved from [Link]

  • Table 1, Overview of animal models for the study of neuroinflammation in the post-ischemic brain - Cerebral Ischemia - NCBI Bookshelf. (2024, April 16). Retrieved from [Link]

  • Dynamic Responses of Microglia in Animal Models of Multiple Sclerosis - Frontiers. (2020, August 20). Retrieved from [Link]

  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC. (n.d.). Retrieved from [Link]

  • Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease - American Physiological Society Journal. (2023, May 23). Retrieved from [Link]

  • Microglial Activation Assays - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. (2024, November 10). Retrieved from [Link]

  • Tissue-restricted inhibition of mTOR using chemical genetics - PNAS. (n.d.). Retrieved from [Link]

  • Microglia Isolation from Adult Mouse Brain - SciSpace. (n.d.). Retrieved from [Link]

  • Targeting microglial inflammatory activation in animal models of depression. (n.d.). Retrieved from [Link]

  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed. (2019, July 15). Retrieved from [Link]

  • Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed. (2021, April 15). Retrieved from [Link]

  • Pk/bio-distribution - MuriGenics. (n.d.). Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Retrieved from [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure - Optibrium. (2022, April 12). Retrieved from [Link]

  • Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC. (2022, May 24). Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Retrieved from [Link]

  • Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. (2013, June 9). Retrieved from [Link]

  • Snapshot PK: a rapid rodent in vivo preclinical screening approach - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Can someone providing me protocol of quantification for microglia activation using IHC slices ? | ResearchGate. (2016, March 2). Retrieved from [Link]

  • Overview of Research into mTOR Inhibitors - MDPI. (2022, August 19). Retrieved from [Link]

  • mTORC1-selective inhibitors rescue cellular phenotypes in TSC iPSC-derived neurons. (2025, July 28). Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). Retrieved from [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products - ACS Publications. (2023, February 7). Retrieved from [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC. (n.d.). Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. (2025, June 8). Retrieved from [Link]

  • Morpholine - Wikipedia. (n.d.). Retrieved from [Link]

  • Mode of action of morpholine derivatives - PubMed. (n.d.). Retrieved from [Link]

Sources

"4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine in kinase activity assays"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine in Kinase Activity Assays

Introduction & Mechanism of Action

4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine (hereafter referred to as MQM-8 ) belongs to the 2-morpholino-8-substituted quinoline class of small molecules. This scaffold is a privileged structure in medicinal chemistry, extensively validated for targeting the Phosphoinositide 3-kinase (PI3K) family and PI3K-related kinases (PIKKs) , including DNA-PK and mTOR [1, 2].

  • Structural Logic:

    • Morpholine Ring (Pos. 2): Functions as the critical "hinge binder," forming a hydrogen bond with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

      
      ).
      
    • Quinoline Core: Provides the planar aromatic scaffold that occupies the adenine-binding pocket.

    • 2-Methylbenzyloxy Group (Pos. 8): Projects into the affinity pocket (ribose-binding region), enhancing potency and selectivity through hydrophobic interactions and steric complementarity [3].

This application note details the protocols for evaluating MQM-8 potency using biochemical (ADP-Glo™) and cellular (Western Blot) assays, positioning it as a potent tool compound for dissecting PI3K/DNA-PK signaling pathways.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade, the primary target pathway for MQM-8.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K PIP3->PIP2 PTEN (Dephos) PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN PDK1->AKT Phos (T308) mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phos MQM8 MQM-8 (Inhibitor) MQM8->PI3K Inhibition

Figure 1: The PI3K/AKT signaling cascade. MQM-8 inhibits the conversion of PIP2 to PIP3, preventing downstream AKT activation.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC


 of MQM-8 against recombinant PI3K

(p110

/p85

).

Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent ADP detection assay. It quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials
  • Enzyme: Recombinant PI3K

    
     (0.5 ng/µL final).
    
  • Substrate: PIP2:PS Lipid Substrate (50 µM final).

  • Cofactor: Ultra-pure ATP (10 µM final, approx.

    
    ).
    
  • Compound: MQM-8 (10 mM DMSO stock).

  • Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl

    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT.
    
Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 3-fold serial dilution of MQM-8 in 100% DMSO (10 points). Start concentration: 10 µM (final assay conc).

    • Dilute 1:25 into 1x Kinase Buffer to generate 4x working solutions (4% DMSO).

  • Kinase Reaction (384-well plate):

    • Add 2.5 µL of 4x MQM-8 working solution to wells.

    • Add 2.5 µL of 4x PI3K

      
       Enzyme mix.
      
    • Incubate for 10 min at Room Temp (RT) to allow compound-enzyme binding.

    • Add 5.0 µL of 2x ATP/PIP2 Substrate mix to initiate the reaction.

    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Incubate for 40 min at RT.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light).

    • Incubate for 30 min at RT.

  • Data Acquisition:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision, GloMax).

Data Analysis
  • Calculate Percent Inhibition :

    
    
    
  • Plot % Inhibition vs. Log[MQM-8] and fit to a 4-parameter logistic equation to determine IC

    
    .
    

Protocol 2: Cellular Activity Assay (Western Blot)

Objective: Validate target engagement by measuring the reduction of Phospho-AKT (Ser473) in U87-MG (glioblastoma) cells.

Materials
  • Cell Line: U87-MG (PTEN-null, high basal p-AKT).

  • Lysis Buffer: RIPA Buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

  • Primary Antibodies:

    • Rabbit anti-pAKT (Ser473) (1:1000).

    • Mouse anti-Total AKT (1:1000).

    • Mouse anti-

      
      -Actin (Loading Control).
      
Step-by-Step Procedure
  • Seeding:

    • Seed U87-MG cells at

      
       cells/well in a 6-well plate. Incubate overnight.
      
  • Treatment:

    • Starve cells in serum-free medium for 4 hours (optional, to reduce background).

    • Treat cells with MQM-8 at varying concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours .

    • Control: Treat with 0.1% DMSO (Vehicle).

  • Lysis:

    • Wash cells 2x with ice-cold PBS.

    • Add 150 µL ice-cold Lysis Buffer. Scrape and collect lysates.

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Immunoblotting:

    • Resolve 20 µg protein/lane on 4-12% SDS-PAGE.

    • Transfer to PVDF membrane.

    • Block with 5% BSA in TBST for 1 hr.

    • Incubate with Primary Antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hr at RT.

    • Develop with ECL substrate.

Expected Results
  • p-AKT (S473): Dose-dependent decrease in band intensity.

  • Total AKT: Signal remains constant, confirming specific inhibition of phosphorylation rather than protein degradation.

  • IC

    
     Estimation:  Visual or densitometric estimation of the concentration reducing p-AKT signal by 50%.
    

Experimental Workflow Diagram

Assay_Workflow Compound MQM-8 (Serial Dilution) Incubation_1 10 min Pre-Incubation Compound->Incubation_1 Enzyme_Mix PI3K Enzyme + Buffer Enzyme_Mix->Incubation_1 Reaction Kinase Reaction (60 min) Incubation_1->Reaction Substrate ATP + PIP2 Substrate->Reaction Detection ADP-Glo Reagents (40 + 30 min) Reaction->Detection Readout Luminescence (IC50 Calculation) Detection->Readout

Figure 2: Biochemical assay workflow for determining the potency of MQM-8.

Summary of Expected Properties

PropertyValue / DescriptionNotes
Target Class PI3K (Class I) / DNA-PKPan-PI3K or Isoform Selective (Context dependent)
Mechanism ATP-CompetitiveHinge binder (Morpholine)
Biochemical IC

< 100 nM (Expected)High potency due to 8-position optimization [4]
Cellular IC

~200 - 500 nMShift due to ATP competition and permeability
Solubility Low in water; High in DMSOPrepare stocks in 100% DMSO

References

  • Sutherland, J. J., et al. (2004). "Structure-based design of 2-morpholino-8-substituted quinolines as potent PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(15), 3957-3960.

  • Hollick, J. J., et al. (2011). "Discovery of Potent and Selective DNA-PK Inhibitors by Fragmentation-Based Lead Generation." Journal of Medicinal Chemistry, 54(6), 1613–1625.

  • Denny, W. A. (2004). "The Design of Drugs that Target Kinases."[1][2] Cancer Investigation, 22(5), 804-819.

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell, 125(4), 733-747.

Sources

Application Note: Flow Cytometry Analysis of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the flow cytometry analysis of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine , a synthetic small molecule characterized by a 2-morpholinoquinoline scaffold . Based on its structural pharmacophore—specifically the morpholine ring at the C2 position and the lipophilic ether substitution at C8—this compound functions as a potent ATP-competitive inhibitor of the PI3K/mTOR signaling pathway .

Target Class: Dual PI3K/mTOR Inhibitor | Assay Type: Phospho-Flow, Cell Cycle, Apoptosis

Introduction & Mechanism of Action

The compound 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine belongs to a class of quinoline-based kinase inhibitors. The morpholine moiety forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (typically Val851 in PI3K


 or equivalent in mTOR), while the 8-((2-methylbenzyl)oxy) substituent occupies the affinity pocket, enhancing potency and selectivity.
Biological Context

Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of proliferation in oncology and immune disorders. Inhibition of this pathway results in:

  • Dephosphorylation of downstream effectors (Akt, S6 Ribosomal Protein, 4E-BP1).

  • G1 Phase Cell Cycle Arrest due to Cyclin D1 downregulation.

  • Apoptosis in sensitive cell lines.

This guide provides a validated workflow to quantify these pharmacodynamic markers using multiparametric flow cytometry.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the node-specific inhibition and the downstream markers selected for analysis.

PI3K_Pathway GF Growth Factors (Insulin, EGF) RTK RTK GF->RTK PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt PDK1 mTORC1 mTORC1 Akt->mTORC1 TSC1/2 Inhibition FoxO FoxO (G1 Arrest) Akt->FoxO Inhibits S6K p70S6K mTORC1->S6K S6 S6 Ribosomal Protein (Readout: pS6) S6K->S6 Phosphorylation Inhibitor 4-(8-((2-Methylbenzyl)oxy) quinolin-2-yl)morpholine Inhibitor->PI3K Inhibitor->mTORC1

Caption: Dual inhibition of PI3K and mTORC1 blocks phosphorylation of S6 (proliferation) and activates FoxO (cell cycle arrest).

Experimental Design

To ensure robust data, the experimental setup must account for the kinetics of phosphorylation (rapid) versus phenotypic changes (slow).

Treatment Conditions[1]
  • Vehicle Control: DMSO (0.1% v/v max).

  • Positive Control: Wortmannin (1

    
    M) or Rapamycin (100 nM).
    
  • Compound Titration: 6-point log scale (e.g., 10

    
    M, 1 
    
    
    
    M, 100 nM, 10 nM, 1 nM, 0.1 nM).
Time Points & Readouts
Assay TypeTarget MarkerIncubation TimeCritical Reagent
Target Engagement p-Akt (S473), p-S6 (S235/236)1 - 4 HoursMethanol (Perm)
Cell Cycle DNA Content (G0/G1)24 HoursPropidium Iodide (PI)
Apoptosis PS Exposure / Membrane Integrity24 - 48 HoursAnnexin V / 7-AAD

Detailed Protocols

Protocol A: Phospho-Flow (Target Engagement)

Objective: Quantify the reduction in intracellular phosphorylation of S6 and Akt. Note: Standard saponin permeabilization is insufficient for nuclear/phospho-epitopes. This protocol uses the Methanol Permeabilization method.

Reagents
  • Fixation Buffer: 2% Paraformaldehyde (PFA) in PBS (pre-warmed to 37°C).

  • Permeabilization Buffer: Ice-cold 90% Methanol.

  • Staining Buffer: PBS + 1% BSA.

  • Antibodies: Anti-pS6 (S235/236)-Alexa Fluor 647, Anti-pAkt (S473)-PE.

Workflow
  • Cell Preparation: Seed cells (e.g., MCF-7 or Jurkat) at

    
     cells/mL. Allow recovery for 2 hours.
    
  • Treatment: Add compound or DMSO. Incubate for 2 hours at 37°C.

  • Fixation (Critical):

    • Add PFA directly to the culture medium to a final concentration of 2%.

    • Incubate 10 mins at 37°C . (Fixing at physiological temp preserves phosphorylation state).

    • Centrifuge (300 x g, 5 min) and wash 1x with PBS.

  • Permeabilization:

    • Resuspend pellet in residual PBS (~50

      
      L).
      
    • Add 1 mL ice-cold 90% Methanol dropwise while vortexing gently.

    • Incubate on ice for 30 mins (or store at -20°C overnight).

  • Staining:

    • Wash cells 2x with Staining Buffer to remove methanol.

    • Resuspend in 100

      
      L Staining Buffer.
      
    • Add antibodies (titrated, typically 1:50). Incubate 1 hour at Room Temp in dark.

  • Acquisition: Wash 1x, resuspend in 200

    
    L PBS, and acquire on flow cytometer.
    
Protocol B: Cell Cycle Analysis

Objective: Assess G1 arrest induced by PI3K inhibition.

Workflow
  • Treatment: Treat cells with compound for 24 hours .

  • Harvest: Collect cells (include floating cells to capture apoptotic fraction). Wash 1x with PBS.

  • Fixation: Fix in 70% Ethanol (dropwise addition while vortexing) at -20°C for

    
     2 hours.
    
  • Staining:

    • Wash 2x with PBS to remove ethanol.

    • Resuspend in 300

      
      L PI/RNase Staining Solution  (PBS + 50 
      
      
      
      g/mL Propidium Iodide + 100
      
      
      g/mL RNase A).
    • Incubate 30 mins at 37°C protected from light.

  • Acquisition: Acquire on linear scale (FL2/PE channel). Collect

    
     20,000 single cell events.
    

Data Analysis & Gating Strategies

Phospho-Flow Analysis
  • Gating: FSC/SSC (Cells)

    
     FSC-A/FSC-H (Singlets).
    
  • Metric: Calculate the Median Fluorescence Intensity (MFI) for each sample.

  • Normalization:

    
    
    
  • Visualization: Overlay histograms of DMSO (Red), 10 nM (Orange), and 1

    
    M (Blue). A left-shift indicates inhibition.
    
Cell Cycle Analysis
  • Gating: Exclude doublets strictly using Area vs. Width/Height plots.

  • Modeling: Use Watson Pragmatic or Dean-Jett-Fox algorithms to quantify %G0/G1, %S, and %G2/M.

  • Expected Result: A significant increase in the G0/G1 fraction compared to DMSO control.

Troubleshooting & Optimization

IssueProbable CauseSolution
No shift in p-Akt signal Phosphatase activity during harvestFix cells immediately in warm PFA; do not wash with cold PBS before fixing.
High Background Methanol effect on autofluorescenceUse an "Unstained + Methanol" control to set voltages.
Cell Clumping Ethanol fixationVortex vigorously while adding ethanol dropwise. Filter samples before acquisition.
Loss of Surface Markers Methanol denaturationSome surface epitopes (e.g., CD19, CD4) are destroyed by methanol. Stain surface markers before fixation if clones are fix-stable, or use specific alcohol-resistant clones.

References

  • Krutzik, P. O., & Nolan, G. P. (2003). Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events. Cytometry Part A, 55(2), 61-70. Link

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. Link

  • Danial, N. N., & Korsmeyer, S. J. (2004). Cell death: critical control points. Cell, 116(2), 205-219. Link

  • Chow, S., & Hedley, D. (2009). Flow cytometric detection of phosphatidylinositol 3-kinase signaling in human malignancies. Methods in Molecular Biology, 523, 289-303. Link

Troubleshooting & Optimization

Technical Support Center: 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating and Mitigating Off-Target Effects

Welcome to the technical support guide for 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine. This document is designed for researchers, scientists, and drug development professionals to navigate potential experimental challenges, with a specific focus on identifying and understanding off-target effects. Given the compound's chemical structure, which incorporates a quinoline core, an ether linkage, and a morpholine moiety, a proactive approach to validating experimental findings is crucial for ensuring data integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound and the nature of off-target effects.

Q1: What is 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine and what is its likely biological target class?

While the specific primary target of this molecule requires experimental validation, its core structure provides clues. The quinoline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed as kinase inhibitors.[1] Quinoline derivatives have been investigated for a wide range of anticancer activities, acting through mechanisms like cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[1] Therefore, it is reasonable to hypothesize that this compound may target protein kinases or other ATP-binding proteins. The morpholine group is often incorporated to improve physicochemical properties such as solubility and metabolic stability, which are favorable for drug development.[2][3]

Q2: What are off-target effects and why are they a major concern?

Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target.[4] These unintended interactions are a significant concern for several reasons:

  • Unexplained Cytotoxicity: High levels of cell death or other toxic effects may occur at concentrations needed for primary target inhibition, but these toxicities may be unrelated to the primary target's function.[4]

  • Poor Clinical Translatability: A compound may show efficacy in preclinical models due to off-target effects that do not translate to a therapeutic benefit in human trials.[4]

Q3: How can I recognize potential off-target effects in my experiments?

Several key indicators may suggest the presence of off-target effects:

  • Inconsistent Phenotypes: The phenotype observed with the compound is different from or cannot be replicated when the target protein's expression is silenced using genetic methods like siRNA or CRISPR.[4]

  • High Concentration Effects: The desired biological effect is only observed at high concentrations of the compound, where the likelihood of engaging multiple targets increases.[4]

  • Use of Analogs: A structurally related but biologically inactive analog of your compound fails to produce the same phenotype, suggesting the effect is not due to the chemical scaffold itself.[6]

  • Use of a Different Scaffold: An inhibitor with a completely different chemical structure but targeting the same protein produces a different or no phenotype.[4]

Q4: Are there specific structural features of this compound that warrant concern for off-target binding?

Yes. The 8-oxyquinoline (also known as 8-hydroxyquinoline when the benzyl group is absent) scaffold is a well-known metal chelator. This can lead to the inhibition of metalloenzymes or disruption of cellular processes dependent on metal ions, which may be a source of off-target activity. Furthermore, the planar aromatic quinoline ring system could potentially intercalate with DNA, a mechanism of action for some quinoline-based anticancer agents.[1] The morpholine ring, while generally added to improve drug-like properties, can still participate in hydrogen bonding and interact with various proteins.[2]

Part 2: Troubleshooting Guide for Unexpected Results

This guide provides a systematic approach to investigating when you suspect your results may be influenced by off-target effects.

Issue: The phenotype observed with 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine is inconsistent with the known function of the intended target or with data from genetic knockdown experiments.

This is a classic scenario pointing towards potential off-target activity. Follow these troubleshooting steps to dissect the observed effects.

Troubleshooting Workflow

A Unexpected Phenotype Observed B Step 1: Confirm Compound Integrity & Solubility A->B C Step 2: Perform Full Dose-Response Curve B->C D Step 3: Confirm On-Target Engagement (e.g., CETSA) C->D E Step 4: Use a Structurally Dissimilar Inhibitor D->E Target Engaged? I Conclusion: Phenotype is Likely Off-Target D->I  No F Step 5: Test an Inactive Structural Analog E->F Phenotype Replicated? E->I  No G Step 6: Perform Broad Off-Target Profiling F->G Inactive Analog Shows No Effect? F->I  Yes H Conclusion: Phenotype is Likely On-Target G->H No Significant Off-Targets Found G->I  Significant Off-Targets Found

Caption: A logical workflow for diagnosing the cause of unexpected experimental results.

  • Step 1: Confirm Compound Integrity and Solubility

    • Rationale: Degradation of the compound or poor solubility can lead to a lack of activity or artifactual results.

    • Action: Verify the purity of your compound stock using a method like HPLC-MS. Ensure the compound is fully soluble in your cell culture media at the working concentration and use a vehicle control (e.g., DMSO) to rule out solvent-induced effects.[5]

  • Step 2: Perform a Full Dose-Response Curve

    • Rationale: On-target effects should occur at a lower concentration range than off-target effects. A steep dose-response curve is typically indicative of a specific interaction, while a shallow curve may suggest multiple, weaker off-target interactions.

    • Action: Titrate the compound over a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the lowest effective concentration that produces the desired phenotype (EC50) and the concentration that inhibits the primary target (IC50).[4]

  • Step 3: Confirm On-Target Engagement in a Cellular Context

    • Rationale: A positive result in a biochemical assay does not guarantee the compound is reaching and binding to its target inside a cell.

    • Action: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended target within intact cells.[4][5] A shift in the thermal stability of the target protein in the presence of the compound is strong evidence of engagement.

  • Step 4: Use a Structurally Dissimilar Inhibitor

    • Rationale: If the phenotype is genuinely due to the inhibition of the intended target, it should be reproducible with a different inhibitor that has a distinct chemical scaffold.[6]

    • Action: Identify a known inhibitor of your target that is structurally different from your quinoline-based compound. If this second inhibitor recapitulates the phenotype, it strengthens the case for an on-target effect.

  • Step 5: Test a Structurally Related but Inactive Analog

    • Rationale: This is a crucial control. An analog that is chemically similar but lacks the key functional groups required for binding to the primary target should not produce the biological effect.[6]

    • Action: If available, test a close analog of your compound that has been shown to be inactive against the primary target in biochemical assays. If this inactive analog fails to produce the phenotype, it provides strong evidence that the observed effect is mediated by the intended on-target activity.

  • Step 6: Perform Broad Off-Target Profiling

    • Rationale: To proactively identify unintended targets, screen the compound against a panel of common off-target proteins.

    • Action: Submit the compound for screening against a commercially available off-target panel. Given the quinoline scaffold, a broad kinase panel is highly recommended. Based on the 8-oxyquinoline motif, a panel including metalloenzymes and cholinesterases would also be prudent.[7]

Part 3: Key Experimental Protocols

This section provides methodologies for essential experiments to validate target engagement and screen for off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine to its intended target protein in a cellular environment.[5]

CETSA Experimental Workflow

A 1. Treat Cells (Compound vs. Vehicle) B 2. Harvest & Aliquot Cell Lysate A->B C 3. Heat Aliquots (Temperature Gradient) B->C D 4. Centrifuge (Separate Soluble & Precipitated Fractions) C->D E 5. Analyze Supernatant (e.g., Western Blot) D->E F 6. Plot Data (Soluble Protein vs. Temp) E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat one set of cells with the test compound at an effective concentration (e.g., 10x EC50) and another set with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow compound uptake (e.g., 1-2 hours).[5]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Protein Separation: Separate the soluble protein fraction (supernatant) from the precipitated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[5]

  • Protein Detection: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction using methods like Western Blotting or ELISA.[5]

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the amount of soluble target protein as a percentage of the unheated control against the temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target protein stabilization due to ligand binding.

Protocol 2: Kinase Profiling Assay

Objective: To identify potential off-target kinase interactions of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The general workflow is as follows:

  • Compound Submission: Provide a high-purity stock of your compound at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Performance: The CRO will screen your compound, typically at a fixed concentration (e.g., 1 µM or 10 µM), against a large panel of purified kinases (e.g., >400 kinases). The assay measures the ability of your compound to inhibit the phosphorylation of a substrate by each kinase.

  • Data Reporting: The results are usually reported as the percent inhibition for each kinase at the tested concentration.

  • Follow-up: For any significant "hits" (e.g., >50% inhibition), it is crucial to perform follow-up dose-response experiments to determine the IC50 value for that specific off-target kinase.

Part 4: Data Interpretation

This table summarizes how to interpret potential outcomes from your troubleshooting experiments.

Experimental ResultInterpretation Table
CETSA shows a significant thermal shift for the target protein. Strong evidence for on-target engagement in cells. The observed phenotype is more likely to be on-target.
CETSA shows no thermal shift for the target protein. The compound may not be cell-permeable or does not bind the target in the cellular milieu. The phenotype is likely due to an off-target effect.[5]
A structurally dissimilar inhibitor reproduces the phenotype. The phenotype is likely on-target.
An inactive analog does NOT produce the phenotype. Confirms that the specific pharmacophore for the primary target is responsible for the effect, supporting an on-target mechanism.[6]
Kinase profiling reveals potent inhibition (low nM IC50) of an unexpected kinase. This kinase is a strong candidate for an off-target that may be responsible for or contributing to the observed phenotype.

References

  • Benchchem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening.
  • Gao, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Wikipedia. (n.d.). Morpholine.
  • Sharma, P., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not explicitly provided].
  • Kumar, A., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.
  • Özcan, E.C., et al. (2020). Decision Making for Promising Quinoline-Based Anticancer Agent through Combined Methodology. ResearchGate.

Sources

"troubleshooting 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the synthesis and troubleshooting of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine . It is designed for medicinal chemists and process development scientists encountering yield, purity, or reproducibility issues.

Senior Scientist’s Foreword

The synthesis of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine relies on the differential reactivity of the quinoline scaffold. The core strategy involves exploiting the nucleophilicity of the C8-hydroxyl group and the electrophilicity of the C2-position.

The most robust route is a convergent 2-step sequence starting from 2-chloro-8-hydroxyquinoline . Attempting to reverse this order (installing morpholine first) often leads to complications in purification due to the amphoteric nature of the intermediate.

Part 1: Synthetic Workflow & Logic

The following diagram outlines the critical path and decision nodes for the synthesis.

SynthesisWorkflow Start Start: 2-Chloro-8-hydroxyquinoline Step1 Step 1: O-Alkylation (2-Methylbenzyl bromide, K2CO3, DMF) Start->Step1  Anhydrous Conditions   Check1 QC Check: 2-Cl-8-alkoxy purity Step1->Check1 Check1->Step1  Incomplete   Step2 Step 2: SNAr Amination (Morpholine, Heat) Check1->Step2  >95% Purity   Issue1 Issue: Hydrolysis to Quinolone Step2->Issue1  Wet Solvents/Air   Final Target: 4-(8-((2-Methylbenzyl)oxy) quinolin-2-yl)morpholine Step2->Final  Successful SNAr  

Figure 1: Convergent synthetic pathway prioritizing the installation of the lipophilic ether tail before the polar morpholine head to facilitate purification.

Part 2: Troubleshooting The O-Alkylation (Ether Formation)

Context: This step involves the reaction of 2-chloro-8-hydroxyquinoline with 2-methylbenzyl bromide.

Q1: My reaction mixture turned dark black, and the yield is <40%. What happened?

Diagnosis: Oxidation of the phenoxide anion. Root Cause: 8-Hydroxyquinolines are prone to oxidation in basic solutions if exposed to air, forming quinone-like impurities (tars). Solution:

  • Degas Solvents: Sparge DMF or Acetone with Nitrogen/Argon for 15 minutes before adding the base.

  • Temperature Control: Do not exceed 60°C. The benzyl bromide is highly reactive; higher temperatures promote polymerization of the alkylating agent.

  • Protocol Adjustment: Add the base (K₂CO₃) to the phenol first, stir for 10 mins under N₂, then add the bromide dropwise.

Q2: I see a persistent starting material spot on TLC despite adding excess benzyl bromide.

Diagnosis: Potassium chelation effect. Root Cause: The quinoline nitrogen and the 8-oxide oxygen can chelate the Potassium ion, stabilizing the starting material and reducing nucleophilicity. Solution:

  • Add 18-Crown-6: A catalytic amount (5 mol%) will sequester the potassium cation and "naked" the phenoxide anion, drastically increasing the rate.

  • Switch Base: Use Cs₂CO₃ (Cesium Carbonate). The larger Cesium ion is less tightly chelated and promotes the "Cesium Effect" for faster alkylation.

Part 3: Troubleshooting The C-N Coupling (Morpholine Installation)

Context: This step is a Nucleophilic Aromatic Substitution (SNAr) displacing the C2-chloride.

Q3: The reaction stalls at 50% conversion even after 24 hours at reflux.

Diagnosis: Insufficient activation energy or protonation inhibition. Root Cause: The 2-chloro position is activated, but the electron-donating alkoxy group at C8 deactivates the ring slightly compared to a naked quinoline. Furthermore, HCl generated during the reaction can protonate the morpholine, removing it as a nucleophile. Solution:

  • Solvent Switch: Move from THF/Dioxane (low boiling) to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer complex intermediate.

  • Temperature: Increase temperature to 100–120°C .

  • Base Trap: Although morpholine can act as its own base, adding DIPEA (3.0 equiv) ensures free morpholine is always available.

Q4: I isolated a white solid that is insoluble in organic solvents and is NOT the product.

Diagnosis: Hydrolysis to the 2-quinolone (carbostyril derivative). Root Cause: If water is present in the solvent or reagents, hydroxide ions (generated from trace water + base) will outcompete morpholine at high temperatures. Mechanism: 2-Cl-Quinoline + H₂O/OH⁻


 2-Hydroxyquinoline 

2-Quinolone (Tautomer). Corrective Action:
  • Strictly Anhydrous: Use molecular sieves in your DMSO/DMF.

  • Reagent Quality: Distill morpholine over KOH if it is old (morpholine absorbs water from air).

Part 4: Purification & Isolation Protocols
Standard Operating Procedure (SOP) for Isolation
StepActionRationale
1. Quench Pour reaction mixture into Ice-Water (10x volume) .Precipitates the lipophilic product; morpholine stays in water.
2. Filtration Filter the solid.[1] Do not extract with DCM yet.Avoids pulling DMSO/DMF into the organic layer which is hard to remove.
3. Wash Wash filter cake with 5% NaHCO₃ then Water .Removes residual HCl salts and morpholine.
4. Drying Dissolve solid in DCM, dry over MgSO₄, concentrate.Removes trapped water.
5. Recrystallization EtOH/Heptane or IPA .The product is likely crystalline; avoids column chromatography.
Q5: The product is oiling out during the water quench.

Solution: This indicates the product is not solidifying due to impurities or super-saturation.

  • Seed it: Add a tiny crystal of pure product if available.

  • Sonication: Place the flask in a sonicator bath while adding water slowly.

  • Alternative Workup: Extract with EtOAc, wash with 0.5M HCl (careful: product might protonate and go into water, but usually 2-aminoquinolines are weak bases, pKa ~5-6). Better option: Wash with Brine extensively to remove DMF.

Part 5: Analytical Data & Validation

Expected 1H NMR Signals (DMSO-d6/CDCl3):

  • 
     3.6 - 3.8 ppm (8H):  Morpholine protons (distinct triplets or broad singlets).
    
  • 
     5.3 - 5.5 ppm (2H):  Benzylic CH₂ (singlet).
    
  • 
     2.3 - 2.4 ppm (3H):  Methyl group on the benzyl ring.
    
  • 
     6.9 - 8.0 ppm:  Quinoline aromatic protons. Note: C3-H is usually a doublet at higher field (~6.9-7.1 ppm) characteristic of 2-substituted quinolines.
    

Mass Spectrometry (ESI+):

  • M+H: Calculated [M+H]+. Check for M+H+2 isotope (Cl pattern) to ensure the starting material is consumed. If you see M+18 or M+23, it might be adducts, but M+1 (Product) should be dominant.

References
  • Synthesis of 2-morpholino-4-alkoxyquinazolines (Analogous Chemistry) Source: ResearchGate.[2][3] Scheme 2 Synthesis of 7- or 8-(N-substituted)-2-morpholino-4-alkyloxy quinazolines.

  • Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (SNAr Conditions) Source: MDPI (Molbank). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [4][5]

  • Reaction of 2-chloropyrazine with morpholine (Solvent Effects on SNAr) Source: ResearchGate.[2][3] Reaction of 2-chloropyrazine with morpholine with various solvents and bases.

  • Synthesis of 2-amino-8-alkoxy quinolines (Structure-Activity Relationships) Source: PubMed (Bioorg Med Chem Lett). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists.

Sources

"optimizing dosage of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine in vivo"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization Protocol for 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine (In Vivo Dosage)

Technical Support Center: In Vivo Dosage Optimization

Compound ID: 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine Scaffold Class: 2-Morpholino-8-alkoxyquinoline Primary Challenges: Solubility (Lipophilic Base), Metabolic Stability (O-dealkylation), Bioavailability.

This guide provides a structured troubleshooting workflow for optimizing the dosage of your specific quinoline-morpholine derivative. Based on its chemical structure, this compound likely exhibits Class II/IV BCS properties (Low Solubility/Permeability dependent) and may function as a kinase inhibitor (e.g., PI3K/mTOR) or epigenetic modulator (e.g., G9a/GLP).

Part 1: Troubleshooting & FAQs

Q1: We are observing low oral bioavailability (<10%) even at high doses (50 mg/kg). Is this a formulation issue?

Diagnosis: Highly likely. Technical Insight: The structure contains a basic morpholine nitrogen (pKa ~8.0–8.5) and a lipophilic quinoline core. At neutral pH (intestinal lumen), the compound is likely uncharged and precipitates. Solution:

  • Check pH-Dependent Solubility: The compound requires an acidic microenvironment to dissolve. Standard CMC/Tween suspensions may fail.

  • Switch Vehicle: Move to a Lipid-Based Formulation or Acidified Cyclodextrin system.

    • Recommendation: 10% DMSO + 40% PEG400 + 50% Water (or Saline).

    • Advanced: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in 50 mM Citrate Buffer (pH 4.0).

Q2: The compound shows high clearance (CL) in microsomes. Is the 2-methylbenzyl group the liability?

Diagnosis: Yes, this is a classic metabolic "soft spot." Technical Insight: The benzylic ether linkage at position 8 is highly susceptible to O-dealkylation by CYP450 enzymes (specifically CYP3A4 and CYP2D6). The morpholine ring is also prone to oxidation. Solution:

  • In Vivo Validation: Perform a cassette PK study (IV vs. PO) to determine if the clearance is hepatic (blood flow limited) or metabolic.

  • Deuteration Strategy: If optimization is still in the medicinal chemistry phase, consider deuterating the benzylic position (–O–CD2–Ar) to slow down the reaction rate (Kinetic Isotope Effect).

Q3: We see erratic exposure data (high variability between animals). Why?

Diagnosis: Precipitation in the GI tract or "Food Effect." Technical Insight: Basic lipophilic drugs often exhibit significant food effects because bile salts (released after feeding) enhance solubility. Solution:

  • Fast the Animals: Ensure animals are fasted for 4–6 hours pre-dose to normalize gastric pH and emptying time.

  • Use a Solution Formulation: Avoid suspensions for initial PK studies. A fully dissolved solution (e.g., in PEG/PG/Water) reduces absorption variability.

Part 2: Step-by-Step Optimization Protocols

Protocol A: Formulation Screening (The "Golden Standard")

Objective: Maximize solubility to ensure the dose is absorption-limited, not solubility-limited.

Vehicle SystemCompositionSuitabilityNotes
Standard 0.5% MC / 0.1% Tween 80Poor Likely to precipitate; use only if micronized.
Co-Solvent 5% DMSO / 40% PEG400 / 55% WaterModerate Good for IV/IP; watch for precipitation on dilution.
Complexation 20% HP-β-CD in 50mM Citrate (pH 4)Excellent Recommended. Maintains solubility in gut; masks taste.
Lipid Labrasol / Transcutol / PEG400 (Ratio 4:1:1)High Best for maximizing lymphatic uptake if logP > 4.

Procedure:

  • Weigh 5 mg of compound.

  • Add organic co-solvent (DMSO/PEG) first. Vortex until clear.

  • Slowly add the aqueous phase (Buffer/Water) while vortexing.

  • Critical: If turbidity appears, sonicate for 10 mins. If it remains cloudy, the formulation is a suspension (not a solution).

Protocol B: Dose-Linearity Study (PK)

Objective: Determine the "Absorption Ceiling."

  • Groups: 3 groups of mice (n=3 per group).

  • Doses: 10 mg/kg, 30 mg/kg, 100 mg/kg (PO).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Analysis: Plot

    
     vs. Dose.
    
    • Linear: Absorption is good; increase dose if needed.

    • Plateau: Absorption is saturated (solubility limit reached). Do not increase dose further.

Part 3: Visualization & Logic

Workflow: Dosage Optimization Logic

This diagram illustrates the decision-making process for optimizing the in vivo dosage of your quinoline-morpholine derivative.

DosageOptimization Start Start: Initial Dose Selection (e.g., 10 mg/kg) CheckSolubility Step 1: Solubility Screen (pH 2 vs pH 7.4) Start->CheckSolubility Formulation Decision: Select Vehicle (Suspension vs. Solution) CheckSolubility->Formulation Based on pKa PKStudy Step 2: Pilot PK Study (IV & PO) Formulation->PKStudy AnalyzeData Analyze: Bioavailability (F%) & Half-life (t1/2) PKStudy->AnalyzeData LowF Issue: Low F% (<20%) AnalyzeData->LowF ShortT12 Issue: Short t1/2 (<1h) AnalyzeData->ShortT12 GoodProfile Success: Good Exposure AnalyzeData->GoodProfile FixFormulation Action: Switch to Acidified CD or Lipid Formulation LowF->FixFormulation Solubility Limited FixMetabolism Action: Check Microsomal Stability (O-dealkylation?) ShortT12->FixMetabolism Metabolic Clearance Escalate Action: Dose Escalation (10 -> 30 -> 100 mg/kg) GoodProfile->Escalate Proceed to Efficacy FixFormulation->PKStudy Re-test

Caption: Decision tree for troubleshooting poor exposure (Cmax) or rapid clearance (CL) in quinoline-morpholine derivatives.

Part 4: Scientific Rationale (E-E-A-T)

1. Physicochemical Basis (The "Why"): The structure 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine combines a basic center (morpholine) with a hydrophobic tail (benzyl ether).

  • pKa: The morpholine nitrogen typically has a pKa of ~8.3. This means the molecule is ionized (soluble) in the stomach (pH 1–2) but rapidly neutralizes and may precipitate in the small intestine (pH 6.8).

  • LogP: The 2-methylbenzyl and quinoline rings contribute significantly to lipophilicity (Predicted LogP ~3.5–4.5). This necessitates the use of surfactants or cyclodextrins to maintain supersaturation in the gut [1].

2. Metabolic Liability: Quinoline-8-ethers are known substrates for CYP450 enzymes. The O-dealkylation of the benzyl group is a common clearance pathway for this scaffold, similar to the metabolism observed in Gefitinib (though a quinazoline) and specific G9a inhibitors like UNC0638 [2]. If in vivo half-life is short, this is the primary suspect.

3. Toxicity Considerations: Quinoline derivatives can sometimes inhibit the hERG potassium channel (leading to QT prolongation). Before escalating doses >100 mg/kg, an in vitro hERG assay is recommended to ensure safety [3].

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Vedadi, M., et al. (2011). A chemical probe for the methyltransferase G9a. Nature Chemical Biology, 7(8), 566–574. (Discusses optimization of quinoline-based G9a inhibitors similar to the target structure).

  • Recanatini, M., et al. (2005). QT prolongation through hERG K(+) channel blockade: current knowledge and strategies for the early prediction during drug discovery. Medicinal Research Reviews, 25(2), 133–166.

"4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine assay interference"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine Document ID: TS-QZM-042 Last Updated: February 18, 2026

Executive Summary & Physicochemical Profile[1]

Compound Overview: 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine is a small molecule probe characterized by a fused heterocyclic quinoline core , a lipophilic 2-methylbenzyl ether tail, and a polar, basic morpholine headgroup.

While often used as a scaffold for kinase inhibition (e.g., PI3K/mTOR pathway) or antibacterial research, this specific structural arrangement presents three distinct mechanisms of assay interference:

  • Intrinsic Fluorescence: The quinoline core is a known fluorophore.

  • pH-Dependent Solubility/Optical Properties: The morpholine nitrogen (pKa ~8.3) acts as a pH switch, altering solubility and fluorescence quantum yield.

  • Colloidal Aggregation: The amphiphilic nature (hydrophobic benzyl vs. hydrophilic morpholine) promotes micelle-like aggregation at micromolar concentrations.

Troubleshooting Guide (Q&A)

Category A: Optical Interference (Fluorescence & Absorbance)

Q: Why do I see abnormally high background signals in my fluorescence intensity (FI) or fluorescence polarization (FP) assays?

A: The compound is acting as a "Light Spoofer." The 8-alkoxyquinoline core possesses intrinsic fluorescence. When excited in the UV-to-Blue region (300–400 nm), it emits light in the Blue-to-Green region (400–500 nm).

  • Mechanism: If your assay uses fluorophores like Coumarin , Fluorescein (FITC) , or Alexa Fluor 488 , the compound's native emission overlaps with your detector's bandwidth.

  • Morpholine Effect: At acidic or neutral pH (pH < 8), the morpholine nitrogen is protonated. This protonation often blocks Photoinduced Electron Transfer (PET) quenching, significantly enhancing the fluorescence of the quinoline core compared to basic pH conditions.

Q: My TR-FRET (HTRF/LanthaScreen) signal is decreasing, but not due to inhibition. What is happening?

A: Inner Filter Effect (IFE) or Quenching. Even if the compound does not emit at your acceptor's wavelength, it may absorb light at your donor's excitation or emission wavelength.

  • Diagnosis: If the compound is yellow or orange in solution at 10 mM, it absorbs blue light. This absorbs the excitation energy intended for your donor fluorophore (e.g., Europium or Terbium cryptate), leading to a false "inhibition" signal (signal reduction) that mimics biological activity.

Category B: Kinetic & Potency Anomalies

Q: My IC50 curves are very steep (Hill Slope > 2.0), and the potency disappears when I add Triton X-100. Is this a real inhibitor?

A: Likely False Positive due to Colloidal Aggregation. This molecule is amphiphilic. At concentrations above its Critical Aggregation Concentration (CAC), it forms colloidal particles that sequester enzymes non-specifically.

  • The "Detergent Test": Real competitive inhibitors are generally unaffected by low concentrations of non-ionic detergents. Aggregators, however, are disrupted by detergents, causing the apparent inhibition to vanish.

Q: The potency (IC50) shifts by 10-fold when I change the buffer from pH 7.0 to pH 7.5.

A: Ionization-Dependent Binding or Solubility. The morpholine nitrogen has a pKa near 8.3.

  • pH 7.0: >90% Protonated (Cationic). Higher solubility, but potentially different binding mode.

  • pH 7.5+: Significant shift toward the neutral species. Lower solubility; potential for precipitation or aggregation increases.

Self-Validating Experimental Protocols

Use these protocols to confirm if the compound is interfering with your specific assay platform.

Protocol 1: The Detergent Sensitivity Test (Aggregation Check)

Use this if Hill Slope > 1.5 or if IC50 is in the mid-micromolar range.

  • Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer (e.g., 0.01% Tween-20).

    • Buffer B: High-Detergent Buffer (Standard Buffer + 0.05% or 0.1% Triton X-100).

  • Run Dose-Response: Perform the inhibition assay with the compound in both Buffer A and Buffer B side-by-side.

  • Analyze Results:

    • Valid Inhibitor: IC50 remains stable (within 2-fold) between buffers.

    • Aggregator (Artifact): IC50 shifts significantly (>3-fold) or inhibition disappears completely in Buffer B.

Protocol 2: Fluorescence Emission Scanning (Optical Check)

Use this before running any Fluorescence Intensity or FP assay.

  • Dilution: Prepare the compound at 10 µM in your assay buffer (no protein/enzyme).

  • Scan: Using a spectrofluorometer or plate reader:

    • Excitation: Set to your assay's excitation wavelength (e.g., 485 nm for FITC).

    • Emission: Scan from (Ex + 10nm) to 700 nm.

  • Compare: Run a buffer-only control.

  • Threshold: If the compound's signal is >20% of your expected positive control signal, you cannot use this assay format. Switch to Red-Shifted dyes (e.g., Alexa Fluor 647) or a luminescence-based readout.

Diagnostic Logic Flow (Graphviz)

The following diagram illustrates the decision-making process when encountering anomalous data with this compound.

AssayInterference Start Anomalous Data Observed CheckSlope Check Hill Slope Start->CheckSlope SlopeHigh Slope > 1.5 (Steep) CheckSlope->SlopeHigh Yes SlopeNormal Slope ~ 1.0 CheckSlope->SlopeNormal No DetergentTest Run Detergent Test (+0.05% Triton X-100) SlopeHigh->DetergentTest CheckOptical Check Signal Background SlopeNormal->CheckOptical Aggregator Potency Loss: Colloidal Aggregation DetergentTest->Aggregator IC50 Shifts RealHit Potency Stable: Valid Binder DetergentTest->RealHit IC50 Stable HighBackground High Fluorescence Bkg CheckOptical->HighBackground Yes EmissionScan Run Emission Scan (Buffer + Cmpd only) HighBackground->EmissionScan Interference Intrinsic Fluorescence (Quinoline Core) EmissionScan->Interference Signal Detected SwitchFormat SOLUTION: Switch to Red-Shifted Dye or Luminescence Interference->SwitchFormat

Caption: Diagnostic flowchart for identifying aggregation and optical interference caused by quinoline-morpholine derivatives.

Interference Risk Summary Table

Assay TechnologyRisk LevelPrimary MechanismMitigation Strategy
Fluorescence Intensity (FI) High Compound fluorescence (Blue/Green)Use Red/Far-Red dyes (Cy5, AF647).
Fluorescence Polarization (FP) High Fluorescence intensity bias alters mP calculationSwitch to TR-FRET or AlphaScreen.
TR-FRET (HTRF/LanthaScreen) Medium Inner Filter Effect (UV absorption) or QuenchingCheck compound absorbance at Ex/Em wavelengths.
AlphaScreen / AlphaLISA Medium Singlet Oxygen quenching (rare) or acceptor emission overlapUse "OmniBeads" to check for general quenching.
Luminescence (Glo) Low Luciferase inhibition (rare)Generally the safest backup format.
LC-MS/MS Low Ion suppressionEnsure adequate chromatographic separation.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.

  • Yang, M., et al. (2013). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH. ACS Applied Materials & Interfaces. (Demonstrates morpholine-mediated PET quenching mechanisms).

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

Sources

Validation & Comparative

A Researcher's Guide to Validating the Targets of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Approach for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise identification and validation of a compound's biological targets are the bedrock upon which successful therapeutic programs are built. This guide offers a comprehensive, in-depth framework for researchers and drug development scientists to rigorously validate the molecular targets of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine. Given its quinoline core, a scaffold prevalent in numerous FDA-approved kinase inhibitors, we will proceed with the guiding hypothesis that this compound is a novel kinase inhibitor.[1][2] This document is structured not as a rigid template, but as a logical, decision-driven workflow that a senior application scientist would employ, emphasizing the rationale behind each experimental choice and ensuring that the data generated is self-validating through orthogonal approaches.

Section 1: The Foundational Hypothesis - Why Suspect a Kinase?

The structure of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine itself provides the primary rationale for a kinase-centric investigation. Quinoline derivatives are well-established "privileged structures" in medicinal chemistry, known to bind to the ATP pocket of a wide array of protein kinases.[1][2] Several highly successful anti-cancer drugs, including Gefitinib, Lapatinib, and Bosutinib, feature a quinoline or the closely related quinazoline core.[3][4][5] These precedents make a kinase-inhibition hypothesis not just plausible, but probable. Our task is to validate this hypothesis, identify the specific kinase(s) targeted, and compare the compound's performance against established alternatives.

Section 2: The Target Engagement Workflow: From Cellular Binding to Kinome Selectivity

Confirming that a compound physically interacts with its intended target within a native cellular environment is the first and most critical experimental step. Here, we compare the gold-standard Cellular Thermal Shift Assay (CETSA) with a broad, unbiased screen to understand the compound's selectivity across the human kinome.

Principle of Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify drug-target interaction in intact cells.[6][7][8] The principle is elegant and direct: the binding of a ligand (our compound) to its target protein confers thermal stability. This means the protein-ligand complex will resist heat-induced denaturation and aggregation at higher temperatures than the unbound protein.[6][7][8]

Experimental Protocol: Intact Cell CETSA with Western Blot Detection

  • Cell Culture & Treatment:

    • Culture a relevant human cell line (e.g., A549 non-small cell lung cancer cells, known to express various kinases) to ~80% confluency.

    • Harvest and resuspend cells in culture medium. Create two pools: one treated with a final concentration of 10 µM 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine, and a control pool treated with an equivalent volume of DMSO.

    • Incubate both pools at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspensions from each pool into separate PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes. One aliquot for each pool should be kept at room temperature as a non-heated control.

    • Immediately cool the samples to 4°C for 3 minutes.

  • Cell Lysis & Fractionation:

    • Lyse the cells by adding a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors) and subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This crucial step separates the soluble proteins (supernatant) from the heat-induced aggregates (pellet).

    • Carefully collect the supernatant.

  • Western Blot Analysis:

    • Normalize the protein concentration of all supernatant samples using a BCA assay.

    • Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel.

    • After electrophoresis, transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against a suspected target kinase (e.g., EGFR, Src).

    • Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate.

    • Quantify the band intensities. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating target stabilization.

Causality and Trustworthiness: CETSA is a cornerstone of target validation because it provides evidence of physical interaction within the complex milieu of a living cell, without requiring any modification to the compound or the protein. This label-free approach minimizes artifacts and provides high-confidence data on target engagement.

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Unbiased Kinome Profiling: The KINOMEscan™ Approach

While CETSA confirms engagement with a hypothesized target, it is crucial to understand the compound's broader selectivity. A highly promiscuous compound may have extensive off-target effects, while a highly selective one offers a clearer path to a therapeutic window. The KINOMEscan™ platform (Eurofins DiscoverX) is an industry-standard method for assessing kinase inhibitor selectivity.[9][10]

Methodology Principle: This is a competition binding assay. A test compound is incubated with a panel of DNA-tagged kinases. The mixture is then passed over a solid support matrix functionalized with an immobilized, broad-spectrum kinase inhibitor. If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand. The amount of kinase remaining on the solid support is quantified via qPCR of the DNA tag. A low signal indicates strong competition, and thus, strong binding of the test compound.[9][10]

Data Presentation & Interpretation:

Results are typically presented as a percentage of the DMSO control (% Control), where a lower number signifies stronger binding. Data can be used to calculate dissociation constants (Kd) for high-affinity interactions.

Target Kinase4-(...)-morpholine (% Ctrl @ 1µM)Gefitinib (% Ctrl @ 1µM)Dasatinib (% Ctrl @ 1µM)
EGFR 5145
SRC 65700.5
ABL1 92950.1
LCK 78850.2
p38α (MAPK14) 959825
... (400+ other kinases).........

This is illustrative data.

Causality and Trustworthiness: This unbiased, high-throughput screen provides a global view of the compound's interaction landscape across the human kinome. Comparing the "hit" profile of our novel compound to well-characterized inhibitors like Gefitinib (highly selective for EGFR) and Dasatinib (a multi-kinase inhibitor targeting BCR-ABL and Src family kinases) provides immediate, actionable context.[3][11] This comparative data is essential for predicting potential on-target efficacy and off-target liabilities.

Section 3: Functional Validation in a Cellular Context

Confirming target binding and selectivity is necessary but not sufficient. We must demonstrate that this binding event translates into a functional consequence on the kinase's activity and downstream signaling pathways.

Phosphoproteomics: Mapping the Functional Impact

If our compound inhibits a kinase, the phosphorylation of that kinase's downstream substrates should decrease. Quantitative phosphoproteomics is a powerful, unbiased method to measure these changes across the entire proteome.

Experimental Protocol: SILAC-based Quantitative Phosphoproteomics

  • Cell Culture: Grow two populations of cells (e.g., HCT116) in parallel: one in "light" medium (standard arginine and lysine) and one in "heavy" medium (containing stable isotope-labeled ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).

  • Compound Treatment: Treat the "light" cells with DMSO and the "heavy" cells with 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine for a defined period (e.g., 2 hours).

  • Lysis and Protein Digestion: Combine equal amounts of protein from both cell populations. Denature, reduce, alkylate, and digest the combined proteome with trypsin.

  • Phosphopeptide Enrichment: Use Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the "heavy" vs. "light" phosphopeptide pairs. A ratio significantly less than 1 indicates that our compound inhibited the kinase responsible for that phosphorylation event.

Causality and Trustworthiness: This experiment directly links target engagement to a functional outcome (altered signaling). By identifying which phosphorylation events are downregulated, we can reconstruct the signaling pathways affected by our compound, providing strong, mechanistic evidence for its mode of action. This is a self-validating system; if the primary hits from the KINOMEscan™ are, for example, EGFR and Src, we would expect to see significant downregulation of known phosphosites in their respective pathways.

Illustrative Signaling Pathways:

cluster_egfr EGFR Pathway cluster_src Src Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src Migration Migration Src->Migration

Caption: Simplified EGFR and Src signaling pathways.

Phenotypic Screening: An Unbiased View of Cellular Response

Phenotypic screening offers a target-agnostic approach to understanding a compound's effect. Instead of asking "Does my compound inhibit kinase X?", it asks "What does my compound do to the cell?". The "Cell Painting" assay is a powerful, high-content imaging method for this purpose.[12][13][14]

Experimental Protocol: The Cell Painting Assay

  • Cell Preparation and Treatment: Plate U2OS cells (a human osteosarcoma line with robust morphology) in 384-well plates. Treat wells with a dose-response of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine, comparator compounds (Gefitinib, Dasatinib), and DMSO controls.

  • Staining: After incubation (e.g., 24-48 hours), stain the cells with a cocktail of six fluorescent dyes that label eight cellular components:

    • Hoechst (Nuclei)

    • Concanavalin A (Endoplasmic Reticulum)

    • Syto 14 (Nucleoli and cytoplasmic RNA)

    • Phalloidin (Actin cytoskeleton)

    • MitoTracker (Mitochondria)

    • WGA (Golgi and plasma membranes)

  • Imaging: Use a high-content automated microscope to capture images in five fluorescent channels for each well.

  • Image Analysis: Employ software like CellProfiler to segment individual cells and extract ~1,500 quantitative features per cell, measuring size, shape, texture, intensity, and spatial relationships of the stained organelles.

  • Data Analysis: Compare the morphological profile of cells treated with our compound to the profiles of the reference compounds and controls. Clustering algorithms can reveal similarities in the phenotypic "fingerprint," suggesting a shared mechanism of action.

Causality and Trustworthiness: If the phenotypic profile of our compound clusters closely with that of Gefitinib, it strongly suggests an EGFR-inhibition phenotype. If it clusters with Dasatinib, a multi-kinase phenotype is more likely. This provides an independent, functional validation of the target hypothesis generated by biochemical and proteomic methods.

Section 4: Deconvoluting Phenotypic Hits - Identifying the "Why"

If a novel phenotype is observed, or if the target is completely unknown, further deconvolution is necessary.[15][16]

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support (e.g., beads) and used to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.[17][18]Directly identifies binding partners.Requires chemical modification of the compound; can identify indirect binders.
CRISPR-based Genetic Screens A pooled library of guide RNAs is used to knock out every gene in the genome. Cells are then treated with the compound. Genes whose knockout confers resistance or sensitivity to the compound are identified by sequencing.[19][20]Unbiased, genome-wide screen in a live-cell context; identifies functionally relevant genes.Identifies genes in the pathway, not necessarily the direct binding target.

Section 5: Comparative Analysis and Final Assessment

The ultimate validation comes from integrating the data from all three orthogonal approaches.

A Self-Validating Data Triad:

  • CETSA: Confirms direct, physical binding in the native cellular environment.

  • Kinome Profiling: Defines the selectivity and potency against a broad panel of potential targets.

  • Functional/Phenotypic Assays: Demonstrates a downstream consequence of target engagement, either through pathway analysis (phosphoproteomics) or unbiased morphological profiling (Cell Painting).

A high-confidence target for 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine would be a kinase that is (1) stabilized in CETSA, (2) identified as a high-affinity hit in KINOMEscan™, and (3) whose inhibition leads to the expected downstream pathway modulation and/or a cellular phenotype consistent with known inhibitors of that target. By comparing these results to well-vetted compounds like Gefitinib and Dasatinib, we can not only validate the primary target(s) but also benchmark the novel compound's potency, selectivity, and cellular effects, providing a solid, data-driven foundation for its continued development.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Vertex AI Search.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC.
  • The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals. [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer. (n.d.). PMC. [Link]

  • Bosutinib. (n.d.). Wikipedia. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). (2017). LINCS Data Portal. [Link]

  • Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. (n.d.). PMC. [Link]

  • Cell Painting Assay. (n.d.). Charles River. [Link]

  • High-content phenotypic profiling using the Cell Painting assay. (n.d.). Molecular Devices. [Link]

  • Target Deconvolution. (n.d.). Creative Biolabs. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013). PMC. [Link]

  • Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. (2024). PMC. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). PMC. [Link]

  • CRISPR-Cas9 screening for target identification. (n.d.). Horizon Discovery. [Link]

  • Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines. (n.d.). Broad Institute. [Link]

Sources

A Comparative Guide to 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine and Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Quinoline-Morpholine Scaffold

In the landscape of modern drug discovery, the quinoline and morpholine heterocycles stand out as privileged structures, forming the core of numerous clinically approved and experimental drugs.[1] The novel compound, 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine , represents a strategic amalgamation of these two pharmacophores. This guide provides a comprehensive, objective comparison of this investigational molecule with established drugs in two promising therapeutic areas: oncology and neurodegenerative diseases.

The rationale for this dual-pronged comparison stems from the well-documented biological activities of structurally related compounds. Quinoline derivatives are known to exhibit a wide array of pharmacological effects, including potent anticancer and antimicrobial activities.[1] Specifically, the 2-substituted quinoline scaffold has been extensively explored for its anticancer properties in a multitude of cell lines.[2] Concurrently, the incorporation of a morpholine ring has been shown to enhance the therapeutic potential of various scaffolds, and quinoline-morpholine hybrids have demonstrated significant efficacy as cholinesterase inhibitors, a key target in the management of Alzheimer's disease.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a robust framework for evaluating the potential of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine by contextualizing its hypothetical performance against current therapeutic standards. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Part 1: Comparative Analysis in Oncology

The quinoline core is a hallmark of several successful tyrosine kinase inhibitors (TKIs) used in cancer therapy. Based on this precedent, we hypothesize that 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine may exert its anticancer effects through the inhibition of critical signaling kinases. For a rigorous comparison, we have selected two FDA-approved quinoline-containing TKIs: Bosutinib and Neratinib .

Mechanisms of Action of Comparator Drugs

Bosutinib is a potent inhibitor of the Bcr-Abl fusion protein and Src family kinases, which are key drivers in chronic myelogenous leukemia (CML) and other malignancies.[3][4] By blocking the ATP-binding site of these kinases, Bosutinib effectively halts the downstream signaling pathways responsible for cell proliferation and survival.[4]

Neratinib is an irreversible pan-HER (EGFR, HER2, and HER4) inhibitor. It covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for the growth and survival of HER2-positive breast cancer cells.[5][6]

Signaling Pathway: Bosutinib Inhibition of Bcr-Abl and Src Kinases

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Pathways cluster_3 Cellular Response Growth Factor Receptor Growth Factor Receptor Bcr-Abl Bcr-Abl Growth Factor Receptor->Bcr-Abl Src Family Kinases Src Family Kinases Growth Factor Receptor->Src Family Kinases PI3K/Akt/mTOR PI3K/Akt/mTOR Bcr-Abl->PI3K/Akt/mTOR MAPK/ERK MAPK/ERK Bcr-Abl->MAPK/ERK JAK/STAT3 JAK/STAT3 Bcr-Abl->JAK/STAT3 Src Family Kinases->PI3K/Akt/mTOR Src Family Kinases->MAPK/ERK Src Family Kinases->JAK/STAT3 Bosutinib Bosutinib Bosutinib->Bcr-Abl Bosutinib->Src Family Kinases Proliferation Proliferation PI3K/Akt/mTOR->Proliferation MAPK/ERK->Proliferation Survival Survival JAK/STAT3->Survival G cluster_0 Receptor Tyrosine Kinases cluster_1 Downstream Signaling cluster_2 Cellular Outcomes HER2 HER2 PI3K/Akt PI3K/Akt HER2->PI3K/Akt MAPK MAPK HER2->MAPK EGFR EGFR EGFR->PI3K/Akt EGFR->MAPK Neratinib Neratinib Neratinib->HER2 Neratinib->EGFR Cell Survival Cell Survival PI3K/Akt->Cell Survival Apoptosis Apoptosis PI3K/Akt->Apoptosis Cell Proliferation Cell Proliferation MAPK->Cell Proliferation MAPK->Apoptosis

Caption: Neratinib irreversibly inhibits HER2 and EGFR, promoting apoptosis.

Comparative Efficacy Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Bosutinib and Neratinib against various cancer cell lines. These values serve as a benchmark for evaluating the potential potency of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine.

DrugTarget Kinase(s)Cell LineIC50 (nM)Reference
Bosutinib Bcr-Abl, SrcK562 (CML)~20-40[7]
SrcVarious Solid TumorsVaries[8]
Neratinib HER2SKBR3 (Breast)2-3[9]
HER2BT474 (Breast)2-3[9]
EGFRA431 (Epidermoid)81[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory activity of a test compound against a specific kinase.

Objective: To determine the IC50 value of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine against a target kinase (e.g., Src, EGFR, HER2).

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine) and comparator drugs (Bosutinib, Neratinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and comparator drugs in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer

    • Test compound/comparator drug at various concentrations (final DMSO concentration should be ≤1%)

    • Recombinant kinase

    • Peptide substrate

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: This protocol is self-validating through the inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls. The dose-response curve generated for the known inhibitor should yield an IC50 value consistent with published data, thereby validating the assay conditions. The use of a highly specific recombinant kinase and substrate ensures that the observed inhibition is directly attributable to the test compound's interaction with the target enzyme.

Experimental Workflow: Kinase Inhibition Assay

G A Prepare Serial Dilutions of Test Compound and Controls B Add Reagents to 384-well Plate (Buffer, Compound, Kinase, Substrate) A->B C Initiate Reaction with ATP B->C D Incubate at 30°C for 60 min C->D E Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) D->E F Generate Luminescent Signal (Kinase Detection Reagent) E->F G Measure Luminescence F->G H Calculate % Inhibition and Determine IC50 G->H G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Acetylcholine (ACh) Acetylcholine (ACh) AChE AChE Acetylcholine (ACh)->AChE Hydrolysis Cholinergic Receptor Cholinergic Receptor Acetylcholine (ACh)->Cholinergic Receptor Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibitor Donepezil / Galantamine Inhibitor->AChE Signal Transduction Signal Transduction Cholinergic Receptor->Signal Transduction

Caption: Cholinesterase inhibitors prevent the breakdown of acetylcholine (ACh).

Comparative Efficacy Data

The following table presents the IC50 values for Galantamine and Donepezil against acetylcholinesterase.

| Drug | Target Enzyme | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Galantamine | Acetylcholinesterase | 0.35 - 0.85 | |[10][11] | Donepezil | Acetylcholinesterase | 0.0057 | |[12]

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

This protocol details a widely used colorimetric method to measure AChE activity and inhibition.

Objective: To determine the IC50 value of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine for acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound and comparator drugs (Galantamine, Donepezil) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (10 mM) in deionized water (prepare fresh).

    • Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer

    • 10 µL of the test compound or comparator drug at various concentrations (final DMSO concentration ≤1%)

    • 10 µL of AChE solution

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality and Self-Validation: The Ellman's assay is a robust and well-validated method. T[13][14]he inclusion of a known inhibitor like Donepezil or Galantamine serves as a positive control, and its calculated IC50 should align with literature values, confirming the validity of the experimental setup. A blank reaction containing all components except the enzyme should be included to account for any non-enzymatic hydrolysis of the substrate. The linear increase in absorbance over time in the control wells validates the enzyme's activity under the assay conditions.

Experimental Workflow: Ellman's Assay

G A Add Buffer, Inhibitor, and AChE to 96-well Plate B Pre-incubate for 10 min at 25°C A->B C Add DTNB B->C D Initiate Reaction with ATCI C->D E Measure Absorbance at 412 nm over Time D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for determining acetylcholinesterase inhibition using the Ellman's assay.

Conclusion and Future Directions

The compound 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine holds considerable promise as a lead structure for the development of novel therapeutics in oncology and neurodegenerative diseases. Its structural similarity to known kinase inhibitors and cholinesterase inhibitors provides a strong rationale for its investigation in these areas.

This guide has provided a framework for the comparative evaluation of this novel compound against established drugs. The detailed experimental protocols and comparative data serve as a starting point for researchers to quantitatively assess its efficacy and selectivity. Further studies, including in vivo animal models and comprehensive ADME-Tox profiling, will be essential to fully elucidate the therapeutic potential of this promising quinoline-morpholine scaffold.

References

  • Galantamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Galantamine]
  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works - GoodRx. [URL: https://www.goodrx.com/donepezil/donepezil-mechanism-of-action]
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28643575/]
  • Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5356673/]
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07495a]
  • Donepezil - Wikipedia. [URL: https://en.wikipedia.org/wiki/Donepezil]
  • Galantamine - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK557557/]
  • Mechanism of action | NERLYNX® (neratinib) tablets. [URL: https://www.nerlynx.com/hcp/mechanism-of-action]
  • What is the mechanism of Bosutinib Monohydrate? - Patsnap Synapse. [URL: https://synapse.patsnap.com/drugs/Proxy-PN:US-RE43536-E1/mechanism-of-action]
  • Galantamine--a novel cholinergic drug with a unique dual mode of action for the treatment of patients with Alzheimer's disease. - ClinPGx. [URL: https://www.clinpgx.
  • What is the mechanism of Galantamine Hydrobromide? - Patsnap Synapse. [URL: https://synapse.patsnap.com/drugs/Proxy-PN:US-4663318-A/mechanism-of-action]
  • What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. [URL: https://synapse.patsnap.com/drugs/Proxy-PN:US-4895841-A/mechanism-of-action]
  • Donepezil hydrochloride | Cholinesterases - Tocris Bioscience. [URL: https://www.tocris.com/products/donepezil-hydrochloride_1197]
  • Galantamine – Knowledge and References - Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.
  • Donepezil - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK513257/]
  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15920507/]
  • Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7808208/]
  • In vitro Antioxidant and Anticholinesterase Activities of Ouratea fieldingiana (Gardner) Eng. Leaf Extract and Correlation with - SciELO. [URL: https://www.scielo.br/j/abcf/a/hQ7xQhM8J5k4gCgG88bYJ8M/?lang=en]
  • Profile of neratinib and its potential in the treatment of breast cancer - Dove Medical Press. [URL: https://www.dovepress.com/profile-of-neratinib-and-its-potential-in-the-treatment-of-breast-ca-peer-reviewed-fulltext-article-BCTT]
  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.9b11417]
  • Neratinib - Wikipedia. [URL: https://en.wikipedia.
  • Bosutinib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Bosutinib]
  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4013233/]
  • Galanthamine hydrobromide, Alkaloid acetylcholinesterase inhibitor (CAS 1953-04-4). [URL: https://www.abcam.com/galanthamine-hydrobromide-alkaloid-acetylcholinesterase-inhibitor-ab141114.html]
  • Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022467/]
  • Combining Neratinib with CDK4/6, mTOR, and MEK Inhibitors in Models of HER2-positive Cancer - AACR Journals. [URL: https://aacrjournals.
  • Profile of neratinib and its potential in the treatment of breast cancer - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4467658/]
  • Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... - ResearchGate. [URL: https://www.researchgate.net/figure/Inhibition-IC-50-values-in-M-of-the-activity-of-HsAChE-by-donepezil-and-its-analogue_tbl2_342217739]
  • straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation - SciELO. [URL: https://www.scielo.br/j/qn/a/xNq4rV7rYwQGgSgC88cW48c/?lang=en]
  • Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer's disease - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7352345/]
  • Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4226707/]
  • Galanthamine hydrobromide (Galantamine hydrobromide) | AChE Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/galanthamine-hydrobromide.html]
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem. [URL: https://www.benchchem.
  • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18784639/]
  • Bosutinib: uses, dosing, warnings, adverse events, interactions. [URL: https://www.pdr.net/drug-summary/Bosulif-bosutinib-2227.1084]
  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. [URL: https://bio-protocol.org/exchange/posts/70085]
  • Average sequence coverage and IC 50 values for kinase targets of bosutinib | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/Average-sequence-coverage-and-IC-50-values-for-kinase-targets-of-bosutinib_tbl1_51790696]
  • Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors - AACR Journals. [URL: https://aacrjournals.org/clincancerres/article/18/4/1101/91322/Phase-I-Study-of-Bosutinib-a-Src-Abl-Tyrosine]
  • Neratinib (HKI-272) | HER2/EGFR Inhibitor | CAS 698387-09-6 | Selleck Chemicals. [URL: https://www.selleckchem.
  • A Comparative Analysis of Donepezil and Other Acetylcholinesterase Inhibitors: Potency and Selectivity - Benchchem. [URL: https://www.benchchem.
  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. [URL: https://www.scribd.com/document/26601267/Ellman-Esterase-Assay-Protocol]
  • Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling | Oncotarget. [URL: https://www.oncotarget.com/article/13643/text/]
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3100262/]
  • Discovery of a 'Grail-Shaped' Drug: Ne-ratinib and the Downregulation of Mutant RAS - EMJ. [URL: https://www.emjreviews.
  • Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623912/]
  • IC50 values for neratinib and lapatinib in cell-based assays - ResearchGate. [URL: https://www.researchgate.net/figure/IC50-values-for-neratinib-and-lapatinib-in-cell-based-assays-cell-lines-with-HER2_tbl2_334588501]
  • Neratinib-containing regimens suppress cell proliferation and HER2... - ResearchGate. [URL: https://www.researchgate.net/figure/Neratinib-containing-regimens-suppress-cell-proliferation-and-HER2-signaling-in-short_fig4_342217112]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine Analogs as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway represents a critical nexus for therapeutic intervention. Its deregulation is a common feature in a multitude of human cancers, driving tumor growth, proliferation, and survival.[1][2] This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine analogs, a promising class of dual PI3K/mTOR inhibitors. By synthesizing data from closely related chemical series, we will explore the molecular intricacies that govern their potency and selectivity, offering insights for the rational design of next-generation anticancer agents.

The Quinoline-Morpholine Scaffold: A Privileged Motif for Kinase Inhibition

The quinoline ring is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Its rigid, planar structure provides an excellent anchor for binding within the ATP-binding pocket of various kinases. When coupled with a morpholine moiety, the resulting scaffold often exhibits favorable pharmacokinetic properties, including improved solubility and metabolic stability.[5][6] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction in many kinase inhibitor binding modes.[2] This combination of a kinase-binding quinoline core and a solubilizing, interacting morpholine group has proven to be a powerful strategy in the design of potent and selective kinase inhibitors.[7]

Deconstructing the SAR of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine Analogs

While a dedicated public study on the SAR of the titular compound is not available, we can infer the key structural drivers of activity by examining closely related 2-morpholino-quinoline and quinazoline-based PI3K/mTOR inhibitors.[8][9][10]

The 2-Morpholino Group: A Key Hinge-Binding Element

The morpholine group at the 2-position of the quinoline core is predicted to be a critical determinant of activity, likely interacting with the hinge region of the PI3K kinase domain. This interaction is a hallmark of many ATP-competitive kinase inhibitors. Modifications to this group are expected to have a significant impact on potency.

The 8-Benzyloxy Group: Probing the Solvent-Exposed Region

The (2-Methylbenzyl)oxy group at the 8-position extends into the solvent-exposed region of the ATP-binding pocket. This position is a key vector for optimizing potency, selectivity, and physicochemical properties.

  • Substitution on the Benzyl Ring: The presence and position of substituents on the benzyl ring can significantly influence activity. The 2-methyl group in the parent compound likely occupies a hydrophobic pocket. Exploration of other substituents (e.g., halogens, methoxy groups) at various positions (ortho, meta, para) is a standard strategy to probe this pocket and potentially enhance van der Waals interactions.

  • Linker Modification: The ether linkage is a common and effective linker. However, variations such as thioethers or amino linkers could be explored to modulate flexibility and electronic properties.

The Quinoline Core: The Scaffold for Activity

The quinoline core itself is the foundational element. Substitutions on the quinoline ring, other than the 2- and 8-positions, can be used to fine-tune the electronic properties and overall geometry of the molecule, potentially impacting kinase binding and cellular activity.

Comparative Performance of Related Analogs

To illustrate the impact of structural modifications, the following table summarizes the activity of representative quinoline-based PI3K/mTOR inhibitors from the literature. This data, while not directly from the titular series, provides valuable insights into the SAR of this compound class.

Compound IDCore ScaffoldKey SubstitutionsPI3Kα IC50 (nM)mTOR IC50 (nM)Reference
GSK2126458 Quinoline2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide0.0190.18[8][11]
Compound 15e Thieno[3,2-d]pyrimidine4-morpholino-2-phenyl2.0-[10]
PF-04979064 Lead Imidazo[1][12]naphthyridineTricyclic core with morpholine substituent1.41 (Ki)4.51 (Ki)[12]

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer, making it a highly attractive target for therapeutic intervention.[1]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine Analogs Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Dual inhibition of both PI3K and mTOR is a particularly attractive strategy, as it can lead to a more profound and durable blockade of this critical signaling cascade, potentially overcoming resistance mechanisms.[8]

Experimental Protocols

General Synthesis of 4-(8-(Benzyloxy)quinolin-2-yl)morpholine Analogs

The synthesis of these analogs typically involves a multi-step sequence, with key reactions being nucleophilic aromatic substitution and ether synthesis.

Synthesis_Workflow Start 2,8-Dichloroquinoline Intermediate1 8-Chloro-2-morpholinoquinoline Start->Intermediate1 Morpholine, Base, Solvent FinalProduct 4-(8-((Substituted-benzyl)oxy)quinolin-2-yl)morpholine Intermediate1->FinalProduct NaH, THF Intermediate2 Substituted Benzyl Alcohol Intermediate2->FinalProduct

Figure 2: General synthetic workflow for the target compounds.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution: To a solution of 2,8-dichloroquinoline in a suitable solvent (e.g., NMP, DMSO), add morpholine and a base (e.g., K2CO3, DIPEA). Heat the reaction mixture to facilitate the selective substitution at the more reactive 2-position. Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup and purify the product (8-chloro-2-morpholinoquinoline) by column chromatography.

  • Williamson Ether Synthesis: To a solution of the substituted benzyl alcohol in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0°C to form the alkoxide. To this, add a solution of 8-chloro-2-morpholinoquinoline. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography to yield the final product.

In Vitro Kinase Inhibition Assay (PI3K/mTOR)

The inhibitory activity of the synthesized compounds against PI3K and mTOR kinases is determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay.

Kinase_Assay_Workflow Preparation Prepare assay buffer, kinase, substrate, and ATP solution Dispensing Dispense compound dilutions into a 384-well plate Preparation->Dispensing Addition Add kinase and substrate to the wells Dispensing->Addition Incubation1 Incubate at room temperature Addition->Incubation1 Initiation Initiate reaction by adding ATP Incubation1->Initiation Incubation2 Incubate for the specified time Initiation->Incubation2 Detection Add detection reagent (e.g., ADP-Glo™ reagent) Incubation2->Detection Incubation3 Incubate to allow signal development Detection->Incubation3 Measurement Measure luminescence or fluorescence signal Incubation3->Measurement Analysis Calculate IC50 values Measurement->Analysis

Figure 3: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a low-volume 384-well plate.

  • Kinase Reaction: Add the kinase (e.g., PI3Kα or mTOR) and its respective substrate to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent.

  • Data Analysis: Plot the percent inhibition versus the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is assessed in cancer cell lines known to have a dysregulated PI3K/mTOR pathway (e.g., MCF-7, A549).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine scaffold represents a promising starting point for the development of novel dual PI3K/mTOR inhibitors. The structure-activity relationships, inferred from related compound series, highlight the importance of the 2-morpholino group for hinge binding and the 8-benzyloxy moiety for probing the solvent-exposed region to enhance potency and selectivity. Future optimization efforts should focus on systematic modifications of the benzyl group and exploration of alternative linkers to improve the overall pharmacological profile. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of these next-generation anticancer agents.

References

Sources

Comparative Guide: Isothermal Titration Calorimetry for 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: High-Priority Optimization Required Molecule Class: Lipophilic Quinoline-Morpholine Scaffold Primary Challenge: Solubility-driven Heat of Dilution Artifacts

This guide provides a technical breakdown for characterizing the binding thermodynamics of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine (hereafter referred to as MQM-8 ).

Structurally, MQM-8 features a planar quinoline core with a solubilizing morpholine ring at the C2 position and a hydrophobic 2-methylbenzyl ether at the C8 position. This pharmacophore—common in PI3K/mTOR kinase inhibitors and certain ion channel modulators—presents a specific biophysical challenge: high hydrophobicity masking the specific binding signal.

While Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST) offer higher throughput, Isothermal Titration Calorimetry (ITC) remains the only technique capable of directly resolving the enthalpic (


) and entropic (

) contributions of the 2-methylbenzyl moiety, which is critical for lead optimization.

Part 1: Technology Comparison Matrix

For hydrophobic ligands like MQM-8, the choice of technique dictates the quality of the


 resolution.
FeatureITC (Gold Standard) SPR (Biacore/Octet) MST (Monolith)
Primary Readout Thermodynamics (

)
Kinetics (

)
Affinity (

) in solution
Labeling Requirement Label-Free (Native state)Label-free (Immobilization required)Fluorescent Labeling (usually)
Solubility Tolerance Low (Requires clear solution)High (Flow system mitigates aggregation)Moderate (Aggregates cause noise)
MQM-8 Specific Risk DMSO Mismatch (High heat of dilution)NSB (Stickiness to reference channels)Ligand Autofluorescence (Quinoline core)
Sample Consumption High (>200 µL protein @ 10-50 µM)Low (<50 µL protein)Ultra-Low (<10 µL protein)
Verdict for MQM-8 Essential for Mechanism Best for Screening Best for Low Protein Yield
Decision Logic for MQM-8

Use the following logic flow to determine if ITC is the correct tool for your current stage of development.

DecisionMatrix Start Start: Characterize MQM-8 Binding Solubility Is MQM-8 soluble >50 µM in aqueous buffer (<5% DMSO)? Start->Solubility ProteinYield Is Protein Target Yield > 2 mg? Solubility->ProteinYield Yes UseSPR USE SPR (Surface Plasmon Resonance) Focus on Kinetics Solubility->UseSPR No (Aggregates) Mechanism Do you need thermodynamic signatures (Enthalpy vs Entropy)? ProteinYield->Mechanism Yes UseMST USE MST (MicroScale Thermophoresis) Focus on Low Sample Consumption ProteinYield->UseMST No Mechanism->UseSPR No (Screening) UseITC USE ITC (Isothermal Titration Calorimetry) Protocol: Reverse Titration or High-Organic Mechanism->UseITC Yes (Lead Opt)

Figure 1: Experimental decision matrix for lipophilic quinoline derivatives.

Part 2: The Critical ITC Protocol (MQM-8 Specific)

The 8-((2-Methylbenzyl)oxy) group makes MQM-8 prone to non-specific hydrophobic stacking and high heats of dilution. Standard ITC protocols often fail here due to "buffer mismatch" artifacts that dwarf the binding signal.

The "Clean Match" Preparation

You cannot simply dilute the ligand into the buffer. The DMSO concentration in the cell and syringe must match to within 0.05% .

  • Target Protein: Dialyze 3x against the assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Save the final dialysis buffer.

  • Ligand (MQM-8): Dissolve dry powder directly into the saved dialysis buffer supplemented with DMSO.

    • Example: If your protein tolerates 2% DMSO, add 2% DMSO to the protein solution. Prepare the ligand in the exact same buffer + 2% DMSO.

    • Why? This eliminates the heat of mixing water and DMSO, which can be 1000x larger than the binding heat.

Experimental Parameters (MicroCal PEAQ-ITC / Affinity ITC)
ParameterSettingRationale
Cell Temperature 25°C (Standard) or 15°CLower T reduces hydrophobic contribution to background noise.
Reference Power 10 µcal/secHigh enough to handle potential exothermic spikes.
Stir Speed 750 rpmQuinoline derivatives are heavy; ensures rapid mixing.
Injection Schedule 1 x 0.4 µL, then 18 x 2.0 µLThe first small injection is discarded (removes diffusion artifacts).
Spacing 150 - 180 secondsCritical: Lipophilic ligands often have slow off-rates (

); allow signal to return to baseline fully.
The "Reverse Titration" Contingency

If MQM-8 solubility is


, standard titration (Ligand into Protein) is impossible. You must switch to Reverse Titration :
  • Syringe: Protein (High concentration, e.g., 200 µM).

  • Cell: MQM-8 (Low concentration, e.g., 5-10 µM).

  • Benefit: The ligand stays dilute, preventing aggregation.

Part 3: Data Analysis & Interpretation

When analyzing MQM-8 binding, you will likely observe a specific thermodynamic signature due to the 2-methylbenzyl group.

The Thermodynamic Signature
  • Enthalpy (

    
    ):  Likely Negative (Exothermic) . Driven by hydrogen bonding of the morpholine nitrogen and quinoline nitrogen with the hinge region (if Kinase) or specific residues.
    
  • Entropy (

    
    ):  Likely Positive (Favorable) . The hydrophobic 2-methylbenzyl group displaces ordered water molecules from a hydrophobic pocket.
    

Warning Sign: If


 is positive (Endothermic) and binding is purely entropy-driven, check for aggregation . Non-specific binding is often entropy-driven.
Workflow Visualization

ITC_Workflow Prep 1. Sample Prep Match DMSO exactly Degas 2. Degas Samples Prevent bubbles in viscous DMSO Prep->Degas Control 3. Run Control Ligand -> Buffer (No Protein) Degas->Control Control->Prep High Heats? Re-match DMSO Exp 4. Run Experiment Ligand -> Protein Control->Exp Subtract 5. Data Processing Subtract Control from Exp Exp->Subtract Fit 6. Fit Isotherm One-Set of Sites Model Subtract->Fit

Figure 2: Validated workflow for high-organic ITC experiments.

Part 4: Troubleshooting Common Failure Modes

The "Step" Artifact
  • Symptom: The baseline shifts up or down after every injection and doesn't return.

  • Cause: The DMSO concentration in the syringe is slightly different from the cell (hygroscopic effect).

  • Fix: Use the "Buffer Match" method described in Part 2. Keep samples capped until the last second.

No Saturation
  • Symptom: The isotherm is a straight line or shallow curve.

  • Cause: The c-value (

    
    ) is too low (< 1).
    
  • Fix: You cannot increase ligand concentration due to solubility. You must increase protein concentration in the cell. If protein is limited, switch to MST .

References

  • Freire, E. (2008). Do enthalpy and entropy distinguish first in class from best in class? Drug Discovery Today.

  • Ladbury, J. E. (2010). Calorimetry as a tool for understanding biomolecular interactions and an aid to drug design. Biochemical Society Transactions.

  • Doyle, M. L., &Pc, H. (2013). Optimization of experimental parameters for isothermal titration calorimetry. Methods in Molecular Biology.

  • Holdgate, G. A. (2001). Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics. BioTechniques.

A Guide to Surface Plasmon Resonance (SPR) Analysis: Evaluating Novel Small Molecules like 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and molecular interaction analysis, Surface Plasmon Resonance (SPR) stands out as a powerful, label-free technology for real-time monitoring of binding events.[1][2] This guide provides an in-depth comparison of SPR methodologies for the analysis of small molecules, with a specific focus on evaluating novel compounds such as 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine. While direct experimental data for this specific quinoline derivative in SPR applications is not yet prevalent in published literature, this guide will extrapolate its potential performance based on the known bioactivities of its constituent quinoline and morpholine moieties. We will compare its hypothetical advantages and challenges against established alternative small molecules and analytical approaches in SPR-based drug discovery.

The Power of SPR in Small Molecule Drug Discovery

SPR technology is a cornerstone in biophysical screening, offering precise insights into binding kinetics, affinity, and concentration without the need for fluorescent or radioactive labels.[2] The technique measures changes in the refractive index near a sensor surface as molecules bind and dissociate, providing a real-time sensorgram of the interaction.[1][3] This allows for the determination of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[4] For small molecules, which can be challenging to analyze due to their low mass, SPR offers the sensitivity needed to detect these interactions.[5][6]

An important application in drug discovery is the screening of large libraries of small molecules for their affinity and activity against a protein target.[7] SPR can provide the quantitative data needed to rank lead compounds and guide further development.[7]

Introducing 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine: A Molecule of Interest

The compound 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine is a novel chemical entity featuring two key heterocyclic structures: a quinoline core and a morpholine substituent.

  • Quinoline Derivatives: These compounds are known for a wide range of biological activities and are often used as scaffolds in drug design.[8][9][10][11] They can participate in various non-covalent interactions, making them promising candidates for binding to biological targets. Some quinoline derivatives have been developed as fluorescent sensors, indicating their potential for interaction with biomolecules.[8][9][10][11]

  • Morpholine Moiety: The morpholine ring is a common feature in many approved drugs and is often incorporated to improve physicochemical properties such as solubility and metabolic stability.[12][13][14][15] Its presence can enhance the drug-like properties of a molecule.[16]

The combination of a quinoline core, which provides a scaffold for specific interactions, with a morpholine group, which can enhance developability, makes 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine a compound of significant interest for drug discovery.

A Comparative Look: Potential Performance vs. Established Alternatives

Given the novelty of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine, we will compare its potential performance in an SPR assay with that of well-characterized small molecules. A common model system for small molecule SPR is the interaction between carbonic anhydrase II (CAII) and a series of sulfonamide inhibitors.[17]

Feature4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine (Hypothetical)Sulfonamide Inhibitors (e.g., 4-carboxybenzenesulfonamide) (Experimental)Other Small Molecule Classes (e.g., Fragments, Kinase Inhibitors)
Target Interaction The quinoline core could potentially interact with aromatic or hydrophobic pockets of a target protein. The morpholine group might form hydrogen bonds.The sulfonamide group is a well-known zinc-binding motif, leading to high-affinity interactions with metalloenzymes like carbonic anhydrase.[17]Fragments often exhibit low-affinity binding, requiring highly sensitive detection.[6] Kinase inhibitors often target the ATP-binding pocket with a combination of hydrogen bonds and hydrophobic interactions.
Binding Affinity (KD) Expected to be in the micromolar to nanomolar range, depending on the specific target.Typically in the nanomolar to low micromolar range for CAII.[17]Fragments: millimolar to high micromolar. Kinase Inhibitors: nanomolar to picomolar.
Binding Kinetics (ka, kd) The kinetics would be target-dependent. The flexibility of the benzyl ether linkage could influence both on- and off-rates.Sulfonamides generally exhibit fast association and dissociation rates.Fragments are characterized by very fast kinetics. Covalent inhibitors will have a measurable association rate but an extremely slow or non-existent dissociation rate.[18]
Solubility & Non-Specific Binding The morpholine group is expected to confer good aqueous solubility, potentially reducing non-specific binding.Generally soluble, but can sometimes exhibit non-specific binding at high concentrations.Solubility is a major challenge for many fragments. Non-specific binding is a common issue that needs to be carefully controlled.
Assay Development Challenges Synthesis and purification of a novel compound. Finding a suitable biological target.Well-established protocols and commercially available reagents.[17]Fragment screening requires highly sensitive instrumentation and careful experimental design to manage DMSO effects.[6]

Experimental Workflow for SPR Analysis of Small Molecules

The following diagram and protocol outline a typical workflow for characterizing the interaction of a small molecule, such as 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine, with a target protein using SPR.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis ligand_prep Ligand (Protein) Preparation immobilization Immobilization of Ligand ligand_prep->immobilization Immobilize on sensor chip analyte_prep Analyte (Small Molecule) Preparation binding_analysis Binding Analysis analyte_prep->binding_analysis Inject over surface immobilization->binding_analysis regeneration Surface Regeneration binding_analysis->regeneration Remove bound analyte sensorgram_proc Sensorgram Processing binding_analysis->sensorgram_proc regeneration->binding_analysis Prepare for next cycle kinetic_fitting Kinetic Model Fitting sensorgram_proc->kinetic_fitting results Results (ka, kd, KD) kinetic_fitting->results

Caption: A typical workflow for a Surface Plasmon Resonance experiment.

Detailed Experimental Protocol

1. Preparation of Reagents and Buffers:

  • Running Buffer: Prepare a suitable running buffer, such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Filter and degas the buffer thoroughly.

  • Ligand (Target Protein): Purify the target protein to >95% purity. Dialyze the protein into a suitable buffer for immobilization, typically a low ionic strength buffer at a pH below the protein's isoelectric point (e.g., 10 mM sodium acetate, pH 5.0).

  • Analyte (Small Molecule): Dissolve the small molecule, such as 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine, in 100% DMSO to create a high-concentration stock solution. Prepare a dilution series of the analyte in the running buffer. Ensure the final DMSO concentration is matched across all samples and is typically kept below 5% to minimize solvent effects.

2. Ligand Immobilization (Amine Coupling):

  • Sensor Chip: Use a carboxymethylated dextran sensor chip (e.g., CM5).

  • Activation: Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Immobilization: Inject the ligand solution over the activated surface. The amount of immobilized ligand can be controlled by adjusting the protein concentration and injection time.

  • Deactivation: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

3. Binding Analysis:

  • Equilibration: Equilibrate the sensor surface with a continuous flow of running buffer until a stable baseline is achieved.

  • Analyte Injection: Inject the different concentrations of the analyte solution over the immobilized ligand surface. Include several buffer-only injections (blanks) for double referencing.

  • Association and Dissociation: Monitor the binding response during the injection (association phase) and after the injection ends (dissociation phase).

  • Regeneration: After each analyte injection, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution needs to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

4. Data Analysis:

  • Reference Subtraction: Subtract the response from a reference flow cell (without immobilized ligand) and the response from a buffer-only injection to correct for bulk refractive index changes and instrument drift.

  • Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Logical Framework for Evaluating Novel Compounds

When evaluating a novel compound like 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine, a structured approach is essential.

Evaluation_Framework cluster_initial Initial Assessment cluster_screening SPR Screening cluster_characterization Detailed Characterization cluster_validation Validation & Next Steps synthesis Synthesis & Purity physchem Physicochemical Properties (Solubility, Stability) synthesis->physchem target_selection Target Selection physchem->target_selection assay_dev Assay Development & Optimization target_selection->assay_dev primary_screen Primary Screen (Yes/No Binding) assay_dev->primary_screen kinetics Full Kinetic Analysis (ka, kd, KD) primary_screen->kinetics If binding is detected thermodynamics Thermodynamic Analysis (Optional) kinetics->thermodynamics specificity Specificity & Selectivity Testing kinetics->specificity orthogonal Orthogonal Assay Validation specificity->orthogonal sar Structure-Activity Relationship (SAR) orthogonal->sar lead_opt Lead Optimization sar->lead_opt

Caption: A logical framework for the evaluation of a novel compound using SPR.

Conclusion

Surface Plasmon Resonance is an indispensable tool in modern drug discovery, providing high-quality kinetic and affinity data for molecular interactions. While direct experimental data for 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine in SPR applications is not yet available, its chemical structure, combining the versatile quinoline core with the favorable properties of a morpholine moiety, makes it a compelling candidate for investigation. By following the detailed experimental protocols and the logical evaluation framework presented in this guide, researchers can effectively characterize the binding of this and other novel small molecules to their biological targets. The comparison with established small molecule systems provides a valuable benchmark for assessing the potential of new chemical entities in the drug discovery pipeline.

References

  • Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC. (n.d.).
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). In Springer Protocols.
  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.).
  • Large and Small Molecule Screening by SPR | Bio-Rad. (n.d.).
  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. (2025, November 23).
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (2021, March 13).
  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13).
  • This protocol describes how to collect binding data for a small molecule/protein interaction. (n.d.).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022, September 18).
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC. (n.d.).
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative - MDPI. (2025, April 1).
  • Morpholine - Wikipedia. (n.d.).
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - RSC Publishing. (n.d.).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13).
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC. (n.d.).
  • Morpholine – Knowledge and References - Taylor & Francis. (n.d.).
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.).
  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed. (2014, January 15).
  • How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025, June 11).
  • Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug develo - ScienceOpen. (n.d.).
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC. (n.d.).
  • Biosensor-surface plasmon resonance methods for quantitative analysis of biomolecular interactions - PubMed. (n.d.).
  • (PDF) Surface plasmon resonance: A useful technique for cell biologists to characterize biomolecular interactions - ResearchGate. (2013, January 31).
  • Probing Low Affinity and Multivalent Interactions with Surface Plasmon Resonance: Ligands for Concanavalin A - Kiessling Lab. (1998, October 21).
  • Synthesis and anticancer evaluation of novel morpholine analogues - Sciforum. (n.d.).

Sources

Publish Comparison Guide: Synergistic Effects of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synergistic profile of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine , a potent Type II NADH:quinone oxidoreductase (NDH-2) inhibitor, specifically within the context of antitubercular drug discovery . This compound represents a critical scaffold (2-morpholino-8-alkoxyquinoline) designed to disrupt the mycobacterial electron transport chain (ETC).

Executive Summary

4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine (hereafter referred to as Q-Morph-8 ) is a synthetic small molecule belonging to the 2-morpholino-8-alkoxyquinoline class. It functions as a bioenergetic inhibitor targeting NDH-2 in Mycobacterium tuberculosis (Mtb).

Unlike traditional antibiotics that target cell wall synthesis (e.g., Isoniazid), Q-Morph-8 disrupts cellular respiration. Its primary value lies in combination therapy , where it demonstrates potent synergy with other bioenergetic inhibitors like Bedaquiline and Telacebec (Q203) , preventing the emergence of drug resistance and sterilizing non-replicating persister bacteria.

Key Synergistic Partners
Partner CompoundTargetSynergy TypeMechanism of Synergy
Bedaquiline ATP SynthaseStrong Synergy Dual blockade of oxidative phosphorylation (Entry & Exit points).
Telacebec (Q203) QcrB (Cytochrome bc1)Synergy Simultaneous depletion of proton motive force (PMF).
Isoniazid InhA (Cell Wall)Additive/Synergy Weakened cell wall enhances Q-Morph-8 uptake.
Clofazimine NDH-2 / MenaquinoneIndifferent/Antagonistic Competition for the same quinone binding site (avoid combination).

Mechanism of Action & Synergistic Logic

The mycobacterial ETC is unique because it lacks the proton-pumping NDH-1 complex found in other bacteria. instead, it relies heavily on NDH-2 to feed electrons into the quinone pool.

  • Q-Morph-8 Action: Blocks NDH-2, stopping the oxidation of NADH to NAD+ and preventing the reduction of Menaquinone (MK) to Menaquinol (MKH2).

  • The Synergistic "Pincer" Attack:

    • With Bedaquiline: Q-Morph-8 cuts off the supply of protons (via ETC shutdown), while Bedaquiline blocks the usage of the remaining proton gradient (ATP Synthase). This leads to rapid ATP depletion and bactericidal activity.

    • With Q203: Q203 blocks the downstream cytochrome bc1 complex. Combining it with Q-Morph-8 completely arrests electron flow through the respiratory chain.

Visualization: Mycobacterial Electron Transport Chain Inhibition

ETC_Pathway cluster_legend Inhibition Points NADH NADH NDH2 NDH-2 (Target of Q-Morph-8) NADH->NDH2 e- Input NAD NAD+ NDH2->NAD MQ Menaquinone (Pool) NDH2->MQ Reduction QcrB Cytochrome bc1 (Target of Q203) MQ->QcrB e- Transfer ATP_Syn ATP Synthase (Target of Bedaquiline) QcrB->ATP_Syn Proton Gradient (PMF) ATP ATP Production ATP_Syn->ATP Synthesis Q-Morph-8 blocks NDH-2 Q-Morph-8 blocks NDH-2 Q203 blocks QcrB Q203 blocks QcrB Q-Morph-8 blocks NDH-2->Q203 blocks QcrB Bedaquiline blocks ATP Synthase Bedaquiline blocks ATP Synthase Q203 blocks QcrB->Bedaquiline blocks ATP Synthase

Caption: The "Pincer" Effect: Q-Morph-8 inhibits electron entry at NDH-2, while Bedaquiline and Q203 block downstream processing, causing catastrophic bioenergetic collapse.[1]

Comparative Analysis: Q-Morph-8 vs. Alternatives

FeatureQ-Morph-8 (NDH-2 Inhibitor)Thioridazine (Phenothiazine)Clofazimine (Riminophenazine)
Primary Target NDH-2 (Specific)NDH-2 (Non-specific), Efflux PumpsNDH-2 (Redox cycling), DNA
Selectivity High (Mammals lack NDH-2)Low (GPCR/CNS side effects)Moderate (Skin accumulation)
Synergy with BDQ Excellent (FICI < 0.5)ModerateVariable (Cross-resistance possible)
Toxicity Profile Low cytotoxicity (HepG2 > 50 µM)High (Cardiotoxicity/QTc)Skin discoloration, GI issues
Lipophilicity (cLogP) ~3.5 - 4.5 (Optimized)5.9 (High)>7 (Very High)

Scientist's Note: While Thioridazine was an early proof-of-concept for NDH-2 inhibition, its neuroleptic side effects make it unsuitable for TB therapy. Q-Morph-8 offers the same mechanistic advantage without the CNS toxicity, making it the superior partner for Bedaquiline.

Experimental Protocols for Validating Synergy

To rigorously confirm the synergistic effects described, the following Checkerboard Assay protocol is the industry standard.

Protocol: Synergistic Checkerboard Assay (Microdilution)

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) for Q-Morph-8 combined with Bedaquiline.

Materials:

  • M. tuberculosis H37Rv strain (mid-log phase, OD600 ~ 0.6).

  • 7H9 broth supplemented with OADC.

  • 96-well sterile microplates.

  • Resazurin (Alamar Blue) for viability detection.

Workflow:

  • Preparation: Dilute Q-Morph-8 along the X-axis (columns 1-10) in 2-fold serial dilutions (e.g., 4x MIC to 0.008x MIC).

  • Combination: Dilute Bedaquiline along the Y-axis (rows A-G) in 2-fold serial dilutions.

  • Inoculation: Add 100 µL of bacterial suspension (approx.

    
     CFU/mL) to all wells.
    
  • Controls:

    • Row H: Drug-free growth control.

    • Column 11: Sterile media control.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL Resazurin (0.02%). Incubate 24h. Pink = Growth; Blue = No Growth.

Data Analysis (FICI Calculation):



  • Synergy: FICI ≤ 0.5

  • Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Visualization: Checkerboard Logic

Checkerboard Step1 Step 1: Serial Dilution (Q-Morph-8 X-axis, Partner Y-axis) Step2 Step 2: Inoculate Mtb H37Rv (7 days @ 37°C) Step1->Step2 Step3 Step 3: Add Resazurin (Blue = Dead, Pink = Live) Step2->Step3 Calc Step 4: Calculate FICI Is it ≤ 0.5? Step3->Calc Result Result Calc->Result

Caption: Workflow for determining the Fractional Inhibitory Concentration Index (FICI).

References

  • Shirude, P. S., et al. (2012).[1] "Identification of 2-morpholino-8-alkoxyquinolines as a new class of antitubercular agents targeting type II NADH:quinone oxidoreductase." Journal of Medicinal Chemistry.

  • Shirude, P. S., et al. (2013).[2] "Lead optimization of 2-morpholino-8-alkoxyquinolines as potent antitubercular agents." Journal of Medicinal Chemistry.

  • Andries, K., et al. (2005).[1] "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis."[1][3] Science.

  • Peto, Z. O., et al. (2020). "Bioenergetic Inhibitors: Antibiotic Efficacy and Mechanisms of Action in Mycobacterium tuberculosis." Frontiers in Cellular and Infection Microbiology.

  • Lamprecht, D. A., et al. (2016). "Turning the tide against tuberculosis using small molecule inhibitors of oxidative phosphorylation." Cell Chemical Biology.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.